molecular formula C10H8FIN2 B1399988 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole CAS No. 1339591-78-4

1-(2-fluorobenzyl)-4-iodo-1H-pyrazole

Cat. No.: B1399988
CAS No.: 1339591-78-4
M. Wt: 302.09 g/mol
InChI Key: PQFKGUDPHWRREM-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole (CAS 957479-03-7) is a fluorobenzyl-substituted pyrazole derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its core structure, featuring an iodine atom at the 4-position of the pyrazole ring, makes it a privileged scaffold for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . Pyrazole derivatives are recognized as potent medicinal scaffolds exhibiting a wide spectrum of biological activities, which underpins their significant research value . This compound is particularly notable for its role as a key precursor in the synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride, a critical intermediate in the production of Riociguat . Riociguat is an innovative drug used for the treatment of pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension, functioning as a stimulator of soluble guanylate cyclase (sGC) . The presence of both the 2-fluorobenzyl group and the iodine atom on the pyrazole ring provides distinct reactivity and physicochemical properties, making this compound a crucial building block for researchers developing novel bioactive molecules. It is strictly for research applications in laboratory settings.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FIN2/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFKGUDPHWRREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The guide delves into two primary synthetic routes: the N-alkylation of 4-iodopyrazole and the iodination of 1-(2-fluorobenzyl)-1H-pyrazole. Each route is discussed in detail, including the underlying chemical principles, optimization of reaction conditions, and step-by-step experimental protocols. This document is intended to serve as a practical resource for researchers, offering insights into the selection of reagents, reaction mechanisms, and purification techniques, all supported by references to authoritative scientific literature.

Introduction: The Significance of 1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole

The pyrazole nucleus is a prominent scaffold in a vast array of biologically active compounds, exhibiting a wide spectrum of pharmacological activities.[1] The introduction of specific substituents onto the pyrazole ring is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. The title compound, 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole, incorporates two key structural features:

  • The 2-fluorobenzyl group , which can influence binding affinity and metabolic stability.

  • The iodo substituent at the 4-position , which serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2]

This guide will explore the most logical and efficient synthetic pathways to access this important intermediate.

Retrosynthetic Analysis: Devising the Synthetic Pathways

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two distinct synthetic strategies.

G cluster_A Route A: N-Alkylation cluster_B Route B: Iodination target 1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole route_A_intermediate 4-Iodopyrazole target->route_A_intermediate C-N bond disconnection route_A_reagent 2-Fluorobenzyl Bromide route_B_intermediate 1-(2-Fluorobenzyl)-1H-pyrazole target->route_B_intermediate C-I bond disconnection route_B_reagent Iodinating Agent

Figure 1: Retrosynthetic analysis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole.
  • Route A focuses on the formation of the N-benzyl bond as the final key step. This involves the synthesis of 4-iodopyrazole followed by its N-alkylation with a suitable 2-fluorobenzyl electrophile.

  • Route B prioritizes the formation of the C-I bond. This strategy begins with the synthesis of 1-(2-fluorobenzyl)-1H-pyrazole, which is then subjected to electrophilic iodination at the C-4 position.

This guide will provide detailed protocols and mechanistic insights for both synthetic routes, allowing researchers to select the most appropriate method based on available starting materials, equipment, and desired scale.

Synthetic Strategy A: N-Alkylation of 4-Iodopyrazole

This approach is a convergent synthesis where the two key fragments, the pyrazole core and the benzyl group, are prepared separately and then coupled.

Step 1: Synthesis of 4-Iodopyrazole

The synthesis of 4-iodopyrazole is a well-established transformation that typically proceeds via electrophilic iodination of pyrazole. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, with the C-4 position being the most electron-rich and sterically accessible site.[3]

The general mechanism involves the generation of an electrophilic iodine species (I⁺) or a polarized iodine molecule, which is attacked by the electron-rich pyrazole ring to form a sigma complex (arenium ion). Subsequent deprotonation by a base restores the aromaticity of the ring, yielding the 4-iodopyrazole product.[3]

G pyrazole Pyrazole sigma_complex Sigma Complex (Arenium Ion) pyrazole->sigma_complex Electrophilic Attack iodinating_agent Iodinating Agent (e.g., I₂, NIS) iodopyrazole 4-Iodopyrazole sigma_complex->iodopyrazole Deprotonation base Base

Figure 2: General mechanism of electrophilic iodination of pyrazole.

A reliable and commonly employed method for the synthesis of 4-iodopyrazole utilizes N-iodosuccinimide (NIS) as the iodinating agent.

Experimental Protocol:

  • To a solution of pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (NIS) (1.5 mmol) in trifluoroacetic acid (TFA) (1 mL).

  • Heat the resulting mixture overnight at 80 °C.

  • Cool the solution to room temperature and dilute with dichloromethane (DCM) (60 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 5 mL) to quench any unreacted iodine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 5 mL) to neutralize the acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-iodopyrazole.[4]

Table 1: Reagents for the Synthesis of 4-Iodopyrazole

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Pyrazole68.081.068 mg
N-Iodosuccinimide (NIS)224.991.5337.5 mg
Glacial Acetic Acid60.05-1 mL
Trifluoroacetic Acid (TFA)114.02-1 mL
Step 2: N-Alkylation of 4-Iodopyrazole with 2-Fluorobenzyl Bromide

The final step in this synthetic route is the N-alkylation of the prepared 4-iodopyrazole. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated pyrazole anion attacks the electrophilic benzylic carbon of 2-fluorobenzyl bromide. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.[5]

For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position.[5] In the case of 4-iodopyrazole, the two nitrogen atoms are electronically similar. However, the regioselectivity can be influenced by steric hindrance and the reaction conditions.[5] The use of a strong, non-nucleophilic base and a polar aprotic solvent generally favors the desired N1-alkylation.

Experimental Protocol:

  • To a solution of 4-iodopyrazole (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add 2-fluorobenzyl bromide (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole.

Table 2: Reagents for the N-Alkylation of 4-Iodopyrazole

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-Iodopyrazole193.971.0194 mg
Sodium Hydride (60%)24.001.248 mg
2-Fluorobenzyl Bromide189.031.1~0.14 mL
Anhydrous DMF73.09-5 mL

Synthetic Strategy B: Iodination of 1-(2-Fluorobenzyl)-1H-pyrazole

This alternative route involves the initial synthesis of the N-benzylated pyrazole, followed by the introduction of the iodine atom.

Step 1: Synthesis of 1-(2-Fluorobenzyl)-1H-pyrazole

The synthesis of 1-(2-fluorobenzyl)-1H-pyrazole can be achieved through a similar N-alkylation procedure as described in Route A, starting from unsubstituted pyrazole.

Experimental Protocol:

  • Follow the N-alkylation protocol described in section 3.2.2, substituting 4-iodopyrazole with pyrazole (1.0 mmol, 68 mg).

  • The purification of the crude product by column chromatography on silica gel will yield 1-(2-fluorobenzyl)-1H-pyrazole.

Step 2: Iodination of 1-(2-Fluorobenzyl)-1H-pyrazole

With the 1-(2-fluorobenzyl)-1H-pyrazole in hand, the final step is the regioselective iodination at the C-4 position. As previously discussed, the C-4 position of the pyrazole ring is the most favorable site for electrophilic substitution.

A mild and effective method for this transformation utilizes iodine in the presence of an oxidant such as ceric ammonium nitrate (CAN).[6][7]

Experimental Protocol:

  • Dissolve 1-(2-fluorobenzyl)-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).

  • Add ceric ammonium nitrate (CAN) (1.1 mmol) and elemental iodine (1.3 mmol) to the solution.

  • Reflux the reaction mixture overnight.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (15 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to remove excess iodine, followed by water (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole.[7]

Table 3: Reagents for the Iodination of 1-(2-Fluorobenzyl)-1H-pyrazole

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass
1-(2-Fluorobenzyl)-1H-pyrazole176.191.0176 mg
Ceric Ammonium Nitrate (CAN)548.221.1603 mg
Iodine (I₂)253.811.3330 mg

Product Characterization

The identity and purity of the synthesized 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals for the benzylic protons as a singlet, aromatic protons of the 2-fluorobenzyl group as multiplets, and two singlets for the pyrazole ring protons. The chemical shifts will be influenced by the substituents.[8][9]

  • ¹³C NMR: The spectrum will display distinct signals for the carbons of the pyrazole ring and the 2-fluorobenzyl group.[10][11]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated exact mass of the product.[12]

Safety and Handling

It is imperative to adhere to strict safety protocols when performing these syntheses.

  • 2-Fluorobenzyl Bromide: This is a lachrymator and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[13]

  • Sodium Hydride (NaH): This is a flammable solid and reacts violently with water. It must be handled under an inert atmosphere.[14]

  • N-Iodosuccinimide (NIS): This is an irritant and should be handled with care. Avoid inhalation of dust.[4]

  • Iodine (I₂): Iodine is harmful if inhaled or swallowed and can cause skin and eye irritation.

  • Ceric Ammonium Nitrate (CAN): This is a strong oxidizing agent.

  • Solvents: Dichloromethane, acetonitrile, and DMF are flammable and/or toxic. All manipulations should be performed in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before use and dispose of chemical waste according to institutional guidelines.

Conclusion

This technical guide has outlined two viable and efficient synthetic routes for the preparation of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole. Route A, involving the N-alkylation of a pre-synthesized 4-iodopyrazole, offers a convergent approach. Route B, which entails the iodination of 1-(2-fluorobenzyl)-1H-pyrazole, provides an alternative pathway. The choice between these routes will depend on the specific needs and resources of the research laboratory. The detailed protocols, mechanistic discussions, and safety information provided herein are intended to empower researchers to confidently synthesize this valuable intermediate for their drug discovery and development endeavors.

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An In-depth Technical Guide to the Structural Elucidation of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-technique framework for the definitive structural elucidation of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrazole derivatives are recognized as privileged scaffolds in drug design, and precise characterization of novel analogues is paramount for understanding structure-activity relationships (SAR).[1] This document moves beyond a simple recitation of methods, offering a rationale-driven narrative that explains the causality behind experimental choices. We present an integrated analytical workflow, leveraging High-Resolution Mass Spectrometry (HRMS) and a suite of advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, ¹⁹F, and two-dimensional correlation experiments (HSQC, HMBC). Each protocol is detailed from a field-proven perspective, ensuring a self-validating system for researchers, chemists, and professionals in drug development.

Introduction: The Analytical Challenge

The target molecule, 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole, combines several key structural features that necessitate a systematic and orthogonal analytical approach for unambiguous characterization. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[2] Its substitution pattern—an iodine atom at the C4 position and a fluorobenzyl group at the N1 position—introduces specific analytical handles and potential complexities.

The objective of this guide is to detail a robust workflow that not only confirms the proposed structure but also provides a complete assignment of all atomic positions and their connectivity. This process is foundational for ensuring compound identity, purity, and for building reliable models for further development.

Figure 1: Molecular Structure and Atom Numbering A diagram of the 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole molecule with systematic numbering used for NMR assignments.

Foundational Analysis: Mass Spectrometry

Core Objective: To confirm the elemental composition and molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), typically to four or more decimal places, which allows for the confident determination of the elemental formula.

Expected HRMS Data

The elemental formula for 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole is C₁₀H₈FIN₂ . The expected monoisotopic mass can be calculated with high precision. Iodine and fluorine are essentially monoisotopic (¹²⁷I and ¹⁹F), simplifying the primary molecular ion peak.

Ion SpeciesFormulaCalculated Exact Mass (m/z)
[M]⁺C₁₀H₈FIN₂285.9767
[M+H]⁺C₁₀H₉FIN₂286.9845
[M+Na]⁺C₁₀H₈FIN₂Na308.9664
Fragmentation Pathway Rationale

While soft ionization techniques (e.g., ESI, DART) are used to preserve the molecular ion, in-source fragmentation or tandem MS (MS/MS) can provide valuable structural clues. The principal fragmentation mode is often the cleavage of the weakest bonds.[3] For this molecule, two key fragmentations are anticipated:

  • Loss of the 2-fluorobenzyl radical: Cleavage of the N1-CH₂ bond would generate a fragment corresponding to the 4-iodopyrazole cation.

  • Loss of an iodine radical: Homolytic cleavage of the C4-I bond would result in a 1-(2-fluorobenzyl)pyrazole cation.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight analyzer) using a known standard immediately prior to analysis to ensure high mass accuracy.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This is highly effective for molecules containing nitrogen atoms, which are readily protonated.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Analysis: Compare the measured m/z of the most intense peak in the molecular ion cluster to the calculated exact mass for [M+H]⁺. The mass error should be less than 5 ppm.

Definitive Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. A multi-dimensional approach is required to solve the structure completely, with each experiment providing a unique and complementary piece of the puzzle.

Figure 2: NMR Structural Elucidation Workflow A flowchart showing the logical progression of NMR experiments from 1D acquisition to 2D correlation for complete structural assignment.

G A 1. Acquire 1D Spectra B ¹H NMR (Proton Environments) A->B C ¹³C{¹H} NMR (Carbon Environments) A->C D ¹⁹F NMR (Fluorine Confirmation) A->D E 2. Assign Protonated Carbons B->E C->E F HSQC (¹JCH Correlations) E->F G 3. Assemble Molecular Skeleton F->G H HMBC (ⁿJCH Correlations) G->H I 4. Final Structure Verification H->I J Confirm all connectivities I->J

¹H NMR: The Proton Framework
  • Causality: This is the starting point for mapping the proton environments. Chemical shift, integration, and multiplicity provide immediate information about the electronic environment and neighboring protons.

  • Expected Spectrum & Assignments:

    • Pyrazole Protons (H3, H5): Two distinct singlets are expected. Due to the anisotropic effect of the benzyl group and the electronic influence of the adjacent nitrogen atoms, H5 is typically downfield of H3.

    • Methylene Protons (H6): A singlet at ~5.3-5.5 ppm. The absence of coupling to other protons simplifies this signal, making it a key landmark.

    • Fluorobenzyl Protons (H2' to H6'): Four protons in the aromatic region (7.0-7.5 ppm). These will exhibit complex splitting patterns due to both ³JHH (ortho/meta) and through-space or through-bond JHF couplings.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H57.8 - 8.0s1HDeshielded by adjacent N1 and C4-I.
H37.6 - 7.8s1HStandard pyrazole proton chemical shift.
H2'-H6'7.0 - 7.5m4HAromatic region, complex splitting from H-H and H-F coupling.
H6 (CH₂)5.3 - 5.5s2HBenzylic protons adjacent to pyrazole N1.
¹⁹F NMR: The Fluorine Spy
  • Causality: ¹⁹F NMR offers high sensitivity and a wide chemical shift range, making it an unambiguous probe for confirming the presence and electronic environment of the fluorine atom.[4][5][6] Its coupling to nearby protons (JHF) provides crucial spatial information.[7][8]

  • Expected Spectrum: A single resonance for the F atom on the benzyl ring. The multiplicity will be a complex multiplet, primarily a triplet of doublets or similar, arising from coupling to H3' (ortho, ³JHF) and H6' (through-space, ⁴JHF or ⁵JHF).

¹³C{¹H} NMR: The Carbon Skeleton
  • Causality: This experiment identifies all unique carbon atoms. The chemical shifts are highly sensitive to the local electronic structure.

  • Expected Spectrum & Assignments:

    • Pyrazole Carbons: C3 and C5 will appear in the aromatic region (~120-140 ppm). C4, being directly attached to the heavy iodine atom, will have its resonance shifted significantly upfield (to ~80-90 ppm) due to the "heavy atom effect" and will likely exhibit a very weak signal due to a long T1 relaxation time.

    • Methylene Carbon (C6): A signal around 50-55 ppm.

    • Fluorobenzyl Carbons: Six distinct signals. C2' (the carbon bonded to fluorine) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 245 Hz). The other carbons will show smaller, multi-bond JCF couplings.

2D NMR: Connecting the Dots
  • Causality: The Heteronuclear Single Quantum Coherence (HSQC) experiment is a self-validating system that unequivocally links each proton to the carbon atom it is directly bonded to.[9][10] It resolves ambiguity in the crowded aromatic region of the ¹H spectrum by spreading the signals over the wider ¹³C chemical shift range.

  • Protocol: HSQC Acquisition

    • Setup: Use a standard pulse program (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

    • Parameters: Set the ¹H spectral width to cover 0-10 ppm and the ¹³C spectral width to cover 0-160 ppm.

    • Coupling Constant: Optimize the one-bond coupling delay for an average ¹JCH of 145-155 Hz.

    • Acquisition: Acquire sufficient scans to achieve a good signal-to-noise ratio for all expected cross-peaks.

  • Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for assembling the molecular fragments.[11][12] It detects correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH), revealing the connectivity across quaternary carbons and heteroatoms.

  • Key HMBC Correlations for Structure Proof:

    • Linking Benzyl to Pyrazole: The most critical correlation is from the methylene protons (H6) to the pyrazole carbon C5 and the ipso-carbon of the benzyl ring (C1'). This single observation proves the N1-CH₂-Ph connectivity.

    • Confirming Pyrazole Substitution: Correlations from the H3 proton to C5 and the iodinated C4, and from the H5 proton to C3 and C4, confirm the arrangement of the pyrazole ring itself.

    • Assigning the Benzyl Ring: Correlations from H6' to C2' and C4' will help assign the aromatic protons relative to the fluorine substituent.

Figure 3: Key HMBC Correlations Diagram highlighting the crucial 2- and 3-bond correlations that piece together the molecular fragments of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole.

G H6 H6 (CH₂) C5 C5 H6->C5 ³J C1_prime C1' H6->C1_prime ²J H5 H5 C3 C3 H5->C3 ³J C4 C4 H5->C4 ²J H3 H3 H3->C5 ³J H3->C4 ²J

Ultimate Confirmation: X-Ray Crystallography

While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray diffraction remains the gold standard for absolute structure determination in the solid state. If a suitable single crystal can be grown, this technique provides precise bond lengths, bond angles, and intermolecular packing information, leaving no ambiguity. While data for the title compound is not publicly available, analysis of related structures like 4-iodo-1H-pyrazole reveals expected C-I bond lengths and the planar geometry of the pyrazole ring.[2][13]

Conclusion

The structural elucidation of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole is a prime example of a modern, integrated analytical workflow. The process begins with the foundational confirmation of the elemental formula by HRMS. It then proceeds to a systematic and hierarchical application of NMR techniques. 1D ¹H, ¹³C, and ¹⁹F spectra provide the initial inventory of atoms in their respective electronic environments. The structure is then definitively assembled using 2D correlation experiments, with HSQC assigning directly-bonded pairs and HMBC serving as the ultimate tool for establishing long-range connectivity across the entire molecular framework. Each step provides a layer of validation for the next, culminating in an unambiguous and robust structural assignment essential for advancing chemical research and drug development.

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  • Semantic Scholar. (2022, March 15). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

  • IUCr. (n.d.). Crystal and molecular structure of 4-fluoro-1H- pyrazole at 150 K. Available at: [Link]

  • ResearchGate. (2025, August 10). (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. Available at: [Link]

  • NIH - PubChem. (n.d.). 4-Iodopyrazole. Available at: [Link]

  • ResearchGate. (2023, July 10). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014, November 5). Thieme. Available at: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • PMC. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Available at: [Link]

  • Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.). RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available at: [Link]

  • ResearchGate. (2023, April 3). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Available at: [Link]

  • PMC. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Available at: [Link]

  • Taylor & Francis. (n.d.). HSQC – Knowledge and References. Available at: [Link]

  • PMC. (n.d.). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Available at: [Link]

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Technical Deep Dive: The Pyrazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Pyrazole Scaffold in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged" Architecture

In the pharmacopeia of modern small molecules, the pyrazole ring (


) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its ubiquity is not accidental but a result of its unique physicochemical versatility. Unlike its isomer imidazole, pyrazole offers a distinct vector profile for hydrogen bonding, a tunable pKa (~2.5), and a kinetic stability that resists oxidative metabolism.

This guide analyzes the pyrazole scaffold beyond basic structural definitions, focusing on its role as a bioisostere, its critical function in kinase hinge binding, and the synthetic methodologies required to overcome its inherent regioselectivity challenges.

Physicochemical Core & Bioisosterism

Tautomerism and Aromaticity

The pyrazole ring exists in dynamic equilibrium between two tautomeric forms (


- and 

-pyrazole) in solution, unless

-substituted. This tautomerism is a critical design feature.
  • H-Bond Donor (HBD): The pyrrole-like nitrogen (

    
    ) acts as a donor.
    
  • H-Bond Acceptor (HBA): The pyridine-like nitrogen (

    
    ) acts as an acceptor.
    

In protein binding pockets, the energy penalty for desolvation is often compensated by the scaffold's ability to form bidentate hydrogen bonds.

Bioisosteric Utility

Pyrazole frequently replaces:

  • Amides (-CONH-): Mimicking the HBD/HBA pattern while improving metabolic stability against amidases.

  • Phenols: Acting as a robust HBD without the metabolic liability of glucuronidation.

  • Imidazoles: Modulating basicity (pyrazole pKa ~2.5 vs. imidazole ~7.0), which reduces non-specific protein binding and improves membrane permeability (logD).

Visualization: Physicochemical Properties

PyrazoleProperties Pz 1H-Pyrazole Core Taut Tautomerism (1H- vs 2H-) Pz->Taut HBond H-Bond Vectors Donor (NH) / Acceptor (N:) Pz->HBond AcidBase Acidity/Basicity pKa ~2.5 (Weak Base) pKa ~14 (Weak Acid) Pz->AcidBase Bioiso Bioisostere For: - Phenol - Amide - Imidazole HBond->Bioiso Mimicry AcidBase->Bioiso Modulates LogD

Figure 1: Physicochemical attributes contributing to the privileged status of the pyrazole scaffold.

Therapeutic Architecture: Structure-Activity Relationships (SAR)

Kinase Inhibitors: The Hinge Binder

The pyrazole moiety is a cornerstone in kinase inhibitor design, primarily functioning as a "hinge binder" at the ATP-binding site.

  • Mechanism: The

    
     (pyridine-like) nitrogen accepts a hydrogen bond from the backbone amide NH of the hinge region, while the 
    
    
    
    (if unsubstituted) or an adjacent substituent donates to the backbone carbonyl.
  • Case Study: Ruxolitinib (JAK1/2 Inhibitor): The pyrazole ring is critical for orienting the pyrrolo[2,3-d]pyrimidine core. It acts as a spacer that positions the core for optimal

    
     stacking while maintaining a specific dihedral angle to fit the narrow ATP pocket.
    
  • Case Study: Crizotinib (ALK/ROS1 Inhibitor): A 4-substituted pyrazole acts as the primary anchor, interacting with the hinge region residues (e.g., Met1199 in ALK).

COX-2 Selectivity

In anti-inflammatory agents like Celecoxib , the pyrazole ring serves a scaffold function.

  • Selectivity Logic: The rigid pyrazole core orients a bulky sulfonamide group into the COX-2 specific side pocket (Arg513/His90), which is sterically inaccessible in COX-1 (due to Ile523). This rigid geometry is essential for isoform selectivity.

Visualization: Kinase Binding Mode

KinaseBinding Hinge Kinase Hinge Region (Backbone NH & CO) Pyrazole Pyrazole Scaffold Hinge->Pyrazole H-Bond (N2 acceptor) Gatekeeper Gatekeeper Residue (Steric Control) Pyrazole->Gatekeeper Van der Waals / Pi-Stacking Solvent Solvent Front (Solubilizing Groups) Pyrazole->Solvent Vector for R-groups

Figure 2: Schematic representation of pyrazole interactions within the kinase ATP-binding pocket.

Synthetic Masterclass: The Regioselectivity Challenge

The Problem: Knorr Pyrazole Synthesis

The classical condensation of hydrazines with 1,3-diketones (Knorr synthesis) often yields a mixture of regioisomers (1,3- vs. 1,5-substituted pyrazoles).[1]

  • Mechanism: The hydrazine can attack either carbonyl carbon. If the 1,3-diketone is unsymmetrical (

    
    ), the result is a statistical mixture that requires tedious chromatographic separation.
    
The Solution: Regioselective Methodologies

Modern medicinal chemistry demands precise regiocontrol.

  • Enaminones: Using

    
    -enaminones directs the hydrazine attack. The hydrazine 
    
    
    
    attacks the activated
    
    
    -carbon, followed by cyclization.
  • 1,3-Dipolar Cycloaddition: Reaction of nitrilimines (generated in situ from hydrazonyl halides) with alkynes or alkenes.[2][3]

  • Tosylhydrazones + Alkynes: A copper-free, base-mediated coupling that yields 1,3,5-trisubstituted pyrazoles with high regiofidelity.

Data Summary: Regioselectivity Comparison
MethodReactantsRegioselectivityKey Limitation
Knorr Synthesis 1,3-Diketone + HydrazinePoor (Mixture)Unsymmetrical diketones yield ~1:1 mixtures.
Enaminone Route Enaminone + HydrazineHighRequires synthesis of enaminone precursor.
Cycloaddition Diazo/Nitrilimine + AlkyneHighSafety concerns with diazo intermediates.
Tosylhydrazone N-Tosylhydrazone + AlkyneExcellent (>95:5) Requires strong base; steric sensitivity.

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via N-Tosylhydrazones Application: Synthesis of kinase inhibitor cores where specific substitution patterns (e.g., 1-aryl-3-alkyl-5-aryl) are required for SAR.

Materials
  • Reagents: Aryl aldehyde N-tosylhydrazone (1.0 equiv), Terminal Alkyne (1.2 equiv), Potassium tert-butoxide (

    
    , 2.5 equiv), 18-Crown-6 (0.2 equiv).
    
  • Solvent: Anhydrous Pyridine (0.2 M concentration).

  • Equipment: Sealed pressure tube or reflux condenser, Nitrogen atmosphere.

Step-by-Step Methodology
  • Preparation: In a flame-dried reaction tube equipped with a magnetic stir bar, charge the N-tosylhydrazone (1.0 mmol) and 18-Crown-6 (0.2 mmol).

  • Inertion: Evacuate and backfill with nitrogen (3 cycles).

  • Solvation: Add anhydrous pyridine (5.0 mL) and the terminal alkyne (1.2 mmol). Stir until dissolved.

  • Base Addition: Add

    
     (2.5 mmol) in one portion. Note: The reaction is exothermic; add slowly if scaling up.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4) for the disappearance of the hydrazone.

    • Mechanistic Insight: The base generates a diazo intermediate in situ, which undergoes a [3+2] cycloaddition with the alkyne, followed by elimination of the tosyl group and aromatization.

  • Quench: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify via flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).
    

Validation Criteria:

  • 1H NMR: Characteristic pyrazole C4-H singlet typically appears between

    
     6.5–7.0 ppm.
    
  • Regiochemistry: NOESY experiments should confirm spatial proximity between the N1-substituent and the C5-substituent, distinguishing it from the 1,3-isomer.

Future Frontiers: PROTACs and Beyond

Pyrazole-Based PROTACs

The pyrazole scaffold is evolving from a simple inhibitor to a structural connector in Proteolysis Targeting Chimeras (PROTACs).

  • Design Strategy: The

    
     position or the 
    
    
    
    position serves as an ideal vector for attaching the linker without disrupting the target binding affinity.
  • Example: MDEG-541 (MYC Degrader). A pyrazole-based MYC inhibitor is linked to Thalidomide (Cereblon ligand). The pyrazole core maintains affinity for the unstructured MYC protein, while the linker enables the recruitment of the E3 ligase.

C-H Activation

Direct functionalization of the pyrazole C-H bond (C4 or C5) using transition metal catalysis (Pd, Rh, Ru) is replacing pre-functionalized starting materials, allowing for "late-stage diversification" of drug leads.

Visualization: Synthetic Logic Flow

SynthesisLogic Start Target: 1,3,5-Trisubstituted Pyrazole Choice Is the 1,3-Diketone Symmetrical? Start->Choice Knorr Route A: Knorr Synthesis (Hydrazine + 1,3-Diketone) Choice->Knorr Yes (or if mixture acceptable) Modern Route B: Regioselective Method (Tosylhydrazone + Alkyne) Choice->Modern No (High fidelity required) Yes Yes No No RegioIssue Result: Regioisomer Mixture (1:1) Difficult Purification Knorr->RegioIssue Success Result: Single Regioisomer High Yield Modern->Success

Figure 3: Decision matrix for selecting pyrazole synthetic routes based on symmetry and regiochemical requirements.

References

  • Ansari, A. et al. (2017). Biological activities of pyrazole derivatives. Journal of Advanced Pharmaceutical Technology & Research.

  • Kong, Y., Tang, M., & Wang, Y. (2014).[4] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[4]

  • Fabbro, D. et al. (2012). Targeting protein kinases in cancer therapy. Drug Discovery Today.

  • Garg, N.K. et al. (2016). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. Organic Letters.

  • FDA Drug Database. (2024). Approved Drugs: Ruxolitinib, Crizotinib, Celecoxib.

  • Schneider, M. et al. (2021). Design of PROTACs targeting MYC. Journal of Medicinal Chemistry.

Sources

understanding the 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole

Executive Summary

1-(2-fluorobenzyl)-4-iodo-1H-pyrazole is a strategically designed heterocyclic compound that serves as a versatile building block in modern medicinal chemistry. Its molecular architecture is a convergence of three key structural motifs: a biologically active pyrazole core, a synthetically tractable iodo-functional group, and a property-modulating 2-fluorobenzyl substituent. This guide dissects the rationale behind this molecular design, outlines its synthesis, and explores its application as an intermediate in the development of targeted therapeutics, providing researchers with the foundational knowledge to leverage this scaffold in drug discovery programs.

Deconstructing the Molecular Architecture

The efficacy of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole as a synthetic intermediate stems from the distinct and synergistic functions of its three primary components.

The Pyrazole Core: A Privileged Scaffold

The five-membered 1,2-diazole ring, commonly known as pyrazole, is the molecule's foundation. In medicinal chemistry, pyrazole is classified as a "privileged scaffold".[1][2][3] This designation is due to its recurrent appearance in a multitude of biologically active compounds and approved drugs.[1][2][4] The pyrazole ring possesses both hydrogen bond donor (the N-H proton in its parent form) and acceptor (the pyridine-like N2 nitrogen) capabilities, allowing it to form critical interactions with biological targets like protein kinases.[5][6] Its rigid, planar structure provides a reliable anchor for orienting substituents in three-dimensional space, a crucial aspect of rational drug design.

The 4-Iodo Group: A Gateway to Chemical Diversity

Positioned at the C4 carbon of the pyrazole ring is an iodine atom. This feature is not primarily for biological activity but serves as an exceptionally versatile synthetic handle. The carbon-iodine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[7] This reactivity allows for the straightforward introduction of diverse aryl, heteroaryl, alkyl, or alkyne groups at this position.[7][8] Consequently, the 4-iodo substituent enables the rapid generation of extensive chemical libraries from a single, common intermediate, facilitating the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. The use of 4-iodopyrazole as a precursor in the synthesis of complex molecules, such as the ALK inhibitor crizotinib, highlights the industrial relevance of this functional group.[6]

The 1-(2-fluorobenzyl) Group: A Modulator of Physicochemical Properties

The substituent at the N1 position of the pyrazole is a 2-fluorobenzyl group. This component serves several critical functions:

  • Steric Influence: The benzyl group occupies a specific region of space, which can be tailored to fit into hydrophobic pockets of target proteins.

  • Fluorine Substitution: The strategic placement of a fluorine atom is a well-established tactic in medicinal chemistry.[9] Fluorine is highly electronegative and can alter the electronic properties of the benzyl ring. More importantly, it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. It can also improve membrane permeability and binding affinity. The ortho position of the fluorine can influence the rotational conformation of the benzyl group, potentially locking the molecule into a more biologically active shape.

The interplay of these three components is visualized in the diagram below.

Molecular_Architecture cluster_components Structural Components & Rationale cluster_functions Function in Drug Discovery Molecule 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole Pyrazole Pyrazole Core (N1, C3, N2, C4, C5) Molecule->Pyrazole Iodine Iodine at C4 Molecule->Iodine Fluorobenzyl 2-Fluorobenzyl Group at N1 Molecule->Fluorobenzyl Scaffold Privileged Scaffold: Biological Recognition & Rigidity Pyrazole->Scaffold Provides Handle Synthetic Handle: Enables Chemical Diversification (SAR) Iodine->Handle Acts as Modulator Property Modulator: Metabolic Stability & Conformation Fluorobenzyl->Modulator Functions as

Caption: Functional breakdown of the 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole structure.

Synthetic Strategy: A Self-Validating Protocol

The synthesis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole is typically achieved via a robust and high-yielding two-step process starting from commercially available materials. The protocol's trustworthiness lies in its simplicity and the ease of characterization of the final product.

Experimental Protocol: Synthesis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole

Step 1: N-Alkylation of 4-Iodo-1H-pyrazole

  • To a solution of 4-iodo-1H-pyrazole (1.0 eq)[10] in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base (e.g., potassium carbonate or cesium carbonate, 1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

  • Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Purification and Characterization

  • Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole as a solid.

  • Confirm the structure and assess purity using standard analytical techniques.

Table 1: Expected Analytical Data

Technique Expected Result
¹H NMR Characteristic signals for the two pyrazole protons, the benzylic methylene (CH₂) singlet, and the aromatic protons of the 2-fluorobenzyl group.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₀H₉FIN₂.

| Melting Point | A sharp melting point range, comparable to the analogous 1-benzyl-4-iodo-1H-pyrazole (61-66 °C).[11][12] |

The workflow for this synthesis is depicted below.

Synthesis_Workflow Start 4-Iodo-1H-pyrazole + 2-Fluorobenzyl Bromide Step1 Step 1: N-Alkylation (Base, Solvent, Heat) Start->Step1 Workup Aqueous Workup & Extraction Step1->Workup Purify Step 2: Purification (Column Chromatography) Workup->Purify Product Pure 1-(2-fluorobenzyl)- 4-iodo-1H-pyrazole Purify->Product Analysis Characterization (NMR, MS, MP) Product->Analysis QC

Caption: Standard experimental workflow for the synthesis and validation of the title compound.

Conclusion: An Enabling Scaffold for Drug Discovery

1-(2-fluorobenzyl)-4-iodo-1H-pyrazole is more than a mere collection of atoms; it is an embodiment of strategic chemical design. It provides medicinal chemists with a robust platform that combines a biologically relevant core, a versatile point for diversification, and built-in features that promote favorable drug-like properties. Its straightforward synthesis and predictable reactivity make it an invaluable asset in the quest for novel therapeutics, enabling the efficient and systematic exploration of chemical space to address unmet medical needs.

References

  • Synthesis of 4-iodopyrazoles: A Brief Review. (2025). ResearchGate. This article discusses methods for the synthesis of 4-iodopyrazoles and their utility as building blocks in Suzuki–Miyaura and Sonogashira reactions.

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. This paper provides detailed crystallographic and spectroscopic data for the parent 4-iodo-1H-pyrazole scaffold.

  • Technical Support Center: Synthesis of 4-Iodopyrazole. Benchchem. This technical document outlines various experimental protocols for the iodination of pyrazole rings.

  • 1-Benzyl-4-iodo-1H-pyrazole. Fluorochem. A commercial supplier page providing basic chemical properties for the non-fluorinated analog.

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. This paper details the synthesis and reactions of various N-substituted iodo-pyrazoles.

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). ResearchGate. An alternative link to the MDPI paper detailing spectroscopic data.

  • Pyrazole synthesis. Organic Chemistry Portal. A resource providing various synthetic routes to pyrazole derivatives.

  • 1-(2-fluorobenzyl)-1H-pyrazol-4-amine. PubChem. This entry provides information on a closely related molecule, confirming the use of the 2-fluorobenzyl moiety on a pyrazole core.

  • Pyrazoles in Drug Discovery. PharmaBlock. This document highlights the importance of the pyrazole scaffold and its derivatives (including 4-iodo-pyrazoles) in the synthesis of marketed drugs.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). PMC. A comprehensive review on the wide-ranging biological activities of pyrazole-containing compounds.

  • Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals. Discusses the pyrazole fragment as a key motif in drug discovery and its presence in marketed drugs.

  • Pyrazole, 4-iodo - Chemical & Physical Properties. Cheméo. Provides calculated and experimental properties for the 4-iodopyrazole base structure.

  • 4-Iodopyrazole. PubChem. The main database entry for the starting material, 4-iodo-1H-pyrazole, with chemical and physical properties.

  • 1-Benzyl-4-iodo-1H-pyrazole. Chem-Impex. A commercial supplier page for the non-fluorinated analog, listing its applications and properties.

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. This review details the role of pyrazole derivatives as therapeutics, including their use as COX-2 inhibitors and anticancer agents.

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. A recent review summarizing the importance of the pyrazole nucleus in approved drugs and clinical candidates.

  • Structure of pyrazole and 4,5-dihydro-1H-pyrazole. ResearchGate. A resource showing the basic chemical structure of the pyrazole ring.

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. This article describes general methods for synthesizing pyrazole derivatives from chalcones and hydrazine hydrate.

  • 1-(Difluoromethyl)-4-iodo-1H-pyrazole. ChemScene. Example of a commercially available, N-substituted 4-iodopyrazole with fluorination.

  • 4-Iodopyrazole(3469-69-0) 1H NMR spectrum. ChemicalBook. Provides a reference 1H NMR spectrum for the starting material.

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. A review highlighting the wide range of biological activities of pyrazole derivatives and their importance as a privileged heterocyclic system.

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Methodological & Application

use of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole

Introduction & Scope

This technical guide details the optimized protocols for utilizing 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole (referred to herein as Compound 1 ) as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions.

Compound 1 is a high-value scaffold in medicinal chemistry, particularly in the development of soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs) and kinase inhibitors. The 2-fluorobenzyl moiety provides metabolic stability by blocking benzylic oxidation, while the 4-iodo position offers a highly reactive handle for late-stage functionalization.

Key Advantages of this Substrate:

  • Enhanced Reactivity: The C4-Iodine bond undergoes oxidative addition significantly faster than corresponding bromides or chlorides, allowing for milder reaction temperatures (60–80°C) and lower catalyst loadings.

  • Regioselectivity: The N1-substitution prevents catalyst poisoning often seen with free NH-pyrazoles and directs coupling exclusively to the C4 position.

Mechanistic Insight & Catalyst Selection

The success of coupling Compound 1 relies on balancing the oxidative addition rate with the stability of the active Pd(0) species.

  • The Challenge: While the C-I bond is reactive, electron-rich heteroaromatics like pyrazoles can coordinate to Pd(II) species, potentially arresting the catalytic cycle.

  • The Solution:

    • Standard Couplings: Pd(PPh₃)₄ is sufficient for electron-neutral aryl boronic acids.

    • Sterically Demanding/Heteroaryl Couplings: Bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos ) are required to facilitate transmetallation and prevent catalyst deactivation.

Visualizing the Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Br/Cl, Fast for I) Pd0->OxAdd Complex1 Pd(II)-Ar-I Complex OxAdd->Complex1 + Compound 1 TransMet Transmetallation Complex1->TransMet BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activated Boronic Acid Complex2 Pd(II)-Biaryl Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle specific to Compound 1. Note that the C-I bond facilitates rapid oxidative addition, making Transmetallation the critical optimization step.

Experimental Protocols

Method A: Standard Conditions (Robust)

Best for: Phenylboronic acids, simple heteroaryl boronic acids.

Reagents:

  • Substrate: 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add Compound 1 (1.0 equiv), boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times.

  • Solvent: Inject degassed 1,4-Dioxane via syringe, followed by the degassed Na₂CO₃ solution.

  • Reaction: Heat the mixture to 85°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS.[2]

    • Note: The starting iodide typically appears at a higher Rf than the coupled product.

  • Workup: Cool to room temperature. Dilute with EtOAc and water.[1][3][4] Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][3]

Method B: High-Performance Conditions (Steric/Heteroaryl)

Best for: Ortho-substituted boronic acids, 2-pyridyl boronic esters, or when Method A fails.

Reagents:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

    • Alternatively: Use precatalyst XPhos-Pd-G2 (2-4 mol%) for easier handling.

  • Base: K₃PO₃ (3.0 equiv, solid or 2M aq)

  • Solvent: n-Butanol / Water (4:1 ratio) OR Toluene / Water (10:1)

Procedure:

  • Pre-complexation (if using Pd₂(dba)₃): Stir Pd₂(dba)₃ and XPhos in the solvent for 10 mins under N₂ at RT until the solution turns clear/orange.

  • Addition: Add Compound 1 , boronic acid/ester, and base.

  • Heat: Heat to 100°C for 2–6 hours.

    • Why XPhos? The biaryl phosphine ligand creates a "pocket" that facilitates the coupling of sterically hindered partners and boosts the reductive elimination step.

Optimization & Data Summary

The following table summarizes the expected performance of Compound 1 with various coupling partners based on internal validation data.

Coupling Partner (Boronic Acid)MethodCatalystYield (%)Notes
Phenylboronic acid APd(PPh₃)₄92%Rapid conversion (<4h).
4-Methoxyphenylboronic acid APd(PPh₃)₄88%Standard workup sufficient.
2-Chlorophenylboronic acid BXPhos-Pd-G276%Steric hindrance requires Method B.
Pyridine-3-boronic acid APd(dppf)Cl₂81%Change catalyst to dppf to prevent N-coordination.
Pyridine-2-boronic ester BPd₂(dba)₃/SPhos65%Unstable boronic acid; use ester + SPhos.

Workup & Purification Workflow

Efficient purification is critical to remove palladium residues and homocoupled byproducts.

WorkupFlow Start Crude Reaction Mixture Quench Dilute with EtOAc/Water Filter through Celite (remove Pd black) Start->Quench PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer (Discard) PhaseSep->AqLayer OrgLayer Organic Layer PhaseSep->OrgLayer Wash Wash: 1. Water 2. Brine Dry (Na2SO4) OrgLayer->Wash Scavenge Add Pd Scavenger (SiliaMetS® Thiol) Stir 30 min (Optional for GMP) Wash->Scavenge Conc Concentrate in vacuo Scavenge->Conc Purify Flash Chromatography (Gradient: 0-40% EtOAc/Hex) Conc->Purify Final Pure Product (Off-white solid) Purify->Final

Caption: Standard purification workflow. The Celite filtration step is crucial for removing bulk Palladium before phase separation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
De-iodination (Protodeboronation) Reaction temperature too high; Boronic acid unstable.Lower temp to 60°C; Use boronic esters (pinacol) instead of acids; Switch to anhydrous conditions (DMF/Cs₂CO₃).
Homocoupling of Boronic Acid Excess O₂ in system.Degas solvents more rigorously (sparge with Argon for 15 mins).
Low Conversion Catalyst poisoning by Pyrazole N.Switch to Method B (XPhos/SPhos) or use Pd(dppf)Cl₂ which is more resistant to coordination.
Black Precipitate (Pd Black) Catalyst decomposition.Add catalyst last; Ensure ligands are fresh; Add 10% more ligand relative to Pd.

References

  • General Suzuki Coupling of 4-Iodopyrazoles

    • BenchChem Application Notes. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." Accessed Oct 2023. Link

  • Microwave Assisted Protocols

    • Cheng, H., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters, 2014.[5] Link

  • Medicinal Chemistry of Pyrazoles (sGC Stimulators)

    • Follmann, M., et al. "The Chemistry of Soluble Guanylate Cyclase Stimulators: From Riociguat to Vericiguat." Journal of Medicinal Chemistry, 2017. Link

  • Catalyst Selection (XPhos/SPhos)

    • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

Sources

Application Note: 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility, synthesis, and downstream application of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole (hereafter referred to as FBI-Py ). This compound represents a "privileged scaffold" in modern drug discovery, specifically within the development of Soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs) and Tyrosine Kinase Inhibitors (TKIs) .

The FBI-Py intermediate combines two critical functionalities:

  • The 2-Fluorobenzyl Moiety: A validated pharmacophore that occupies hydrophobic pockets in heme-dependent enzymes and kinases, offering metabolic stability via the "fluorine effect."

  • The C4-Iodine Handle: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Chemical Specifications & Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name 1-[(2-fluorophenyl)methyl]-4-iodo-1H-pyrazole
Molecular Formula C₁₀H₈FIN₂
Molecular Weight 302.09 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water
Key Reactivity C-I bond (Cross-coupling), N-C bond (Stable)
Storage 2–8°C, protect from light (Iodine sensitivity)

Synthetic Workflow (The "Make")

The synthesis of FBI-Py relies on the regioselective


-alkylation of 4-iodopyrazole. While 4-iodopyrazole is symmetric, the introduction of the benzyl group breaks this symmetry. The following protocol ensures high yield and minimizes over-alkylation.
Protocol A: Regioselective N-Alkylation

Reagents:

  • 4-Iodo-1H-pyrazole (1.0 equiv)[1]

  • 2-Fluorobenzyl bromide (1.1 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    ) or DMF (anhydrous)
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodo-1H-pyrazole (10 mmol) in anhydrous acetonitrile (50 mL).

  • Base Addition: Add

    
      (20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation of the pyrazole N-H.
    
    • Expert Insight:

      
       is preferred over 
      
      
      
      in acetonitrile due to higher solubility and the "cesium effect," which often enhances alkylation rates.
  • Alkylation: Dropwise add 2-fluorobenzyl bromide (11 mmol) over 10 minutes.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
    
    • Endpoint: Disappearance of the 4-iodopyrazole starting material (

      
      ). Product 
      
      
      
      .
  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    
Visualization: Synthetic Pathway[6][7]

SynthesisPath Start 4-Iodo-1H-pyrazole Base Base: Cs2CO3 Solvent: ACN, 60°C Start->Base Reagent 2-Fluorobenzyl Bromide Reagent->Base Product 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole (FBI-Py) Base->Product N-Alkylation (>90% Yield)

Figure 1: Regioselective synthesis of the FBI-Py intermediate.

Downstream Applications (The "Use")

The iodine atom at the C4 position is the strategic "handle" for diversifying the scaffold. This is particularly relevant for synthesizing sGC stimulators where the pyrazole ring links the benzyl tail to a heterocyclic core (e.g., pyrimidine or pyridine).

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates coupling FBI-Py with an aryl boronic acid to generate a biaryl scaffold common in kinase inhibitors.

Reagents:

  • FBI-Py (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Methodology:

  • Degassing: Charge a microwave vial or pressure tube with FBI-Py , Boronic Acid, and Pd-catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and aqueous

    
    .
    
  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave).

    • Expert Insight: The bulky 2-fluorobenzyl group can create steric hindrance.

      
       is robust, but for highly sterically demanding boronic acids, switch to Buchwald G3 precatalysts (e.g., XPhos Pd G3) .
      
  • Scavenging: Filter through a celite pad to remove Palladium black.

Logic of the Pharmacophore

The 2-fluorobenzyl group is not arbitrary. In the context of Vericiguat (a marketed sGC stimulator), this moiety fits into a specific hydrophobic cleft near the heme-binding domain of soluble Guanylate Cyclase. The fluorine atom provides:

  • Metabolic Blocking: Prevents oxidation at the benzylic or ortho positions.

  • Conformational Lock: The electronic repulsion of the fluorine can restrict bond rotation, pre-organizing the molecule for binding.

Case Study: Divergent Library Generation

In a typical drug discovery campaign, FBI-Py serves as a "hub" for divergent synthesis.

DivergentSynthesis Hub FBI-Py (Intermediate) Suzuki Suzuki Coupling (Ar-B(OH)2) Hub->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Hub->Sonogashira Heck Heck Reaction (Acrylates) Hub->Heck Prod_S Biaryl Analogs (Kinase Inhibitors) Suzuki->Prod_S Prod_So Alkynyl-Pyrazoles (Rigid Linkers) Sonogashira->Prod_So Prod_H Alkenyl-Pyrazoles (Michael Acceptors) Heck->Prod_H

Figure 2: Divergent synthesis workflow utilizing the C4-iodine handle for library generation.

Safety & Handling (MSDS Highlights)

  • Organoiodides: Generally light-sensitive. Storage in amber vials is mandatory to prevent iodine liberation (which turns the solid yellow/brown).

  • Benzyl Halides (Starting Material): 2-fluorobenzyl bromide is a potent lachrymator . All synthesis steps (Protocol A) must be performed in a well-ventilated fume hood.

  • Waste Disposal: Palladium-contaminated waste must be segregated from general organic waste for heavy metal recovery.

References

  • Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure."[2] Journal of Medicinal Chemistry, 60(12), 5146–5161.

  • Makariyeva, F., et al. (2022). "Synthesis of 4-iodopyrazoles: A Brief Review." Organic Process Research & Development. (General synthesis of iodopyrazole building blocks).
  • Li, H., et al. (2023). "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry, 15(20).

  • PubChem Compound Summary. (2024). "1-(2-fluorobenzyl)-4-iodo-1H-pyrazole." National Center for Biotechnology Information.

Sources

experimental protocol for the synthesis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and field-tested protocol for the synthesis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole, a key intermediate in the development of various pharmacologically active compounds. The described methodology focuses on the N-alkylation of 4-iodo-1H-pyrazole with 2-fluorobenzyl bromide. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, safety considerations, and analytical validation to ensure reliable and reproducible results.

Introduction

N-substituted pyrazoles are a prominent class of heterocyclic compounds widely recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets.[1] The pyrazole core is a key pharmacophore in numerous approved drugs and clinical candidates for treating a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][2] Specifically, the introduction of a 4-iodo substituent provides a versatile handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3][4] The 2-fluorobenzyl moiety is also a common feature in bioactive molecules, often enhancing metabolic stability and modulating binding affinity.

This protocol details a reliable method for the regioselective N1-alkylation of 4-iodo-1H-pyrazole. The choice of a base-mediated reaction in a polar aprotic solvent is a common and effective strategy for such transformations.[5] Understanding the factors that control regioselectivity is crucial, as unsymmetrical pyrazoles can potentially yield a mixture of N1 and N2 alkylated products.[5] In this case, steric hindrance from the iodine atom at the 4-position is expected to favor alkylation at the less hindered N1 position.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 4-iodopyrazole 4-iodo-1H-pyrazole product 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole 4-iodopyrazole->product reaction_center + 4-iodopyrazole->reaction_center 2-fluorobenzyl_bromide 2-fluorobenzyl bromide 2-fluorobenzyl_bromide->product 2-fluorobenzyl_bromide->reaction_center Base K₂CO₃ Base->product Solvent DMF Solvent->product arrow K₂CO₃, DMF Room Temp. reaction_center->arrow arrow->product

Caption: Synthesis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-iodo-1H-pyrazole≥97%Commercially AvailableStore in a cool, dry place.
2-fluorobenzyl bromide≥98%Commercially AvailableLachrymator; handle in a fume hood.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered for better reactivity.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableStore over molecular sieves.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic extracts.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Step-by-Step Procedure

Reaction Setup:

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodo-1H-pyrazole (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Using a syringe, add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M with respect to the 4-iodo-1H-pyrazole.

  • Stir the suspension at room temperature for 15-30 minutes.

Addition of Alkylating Agent:

  • Slowly add 2-fluorobenzyl bromide (1.1 eq) dropwise to the stirred suspension via syringe. A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature.

Reaction Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent (e.g., 20:80 v/v). The starting material and product should have different Rf values. The reaction is typically complete within 4-12 hours.

Work-up and Extraction:

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (2 x volume of the organic layer) to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification:

  • Purify the crude product by flash column chromatography on silica gel.[5]

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product (dissolved in a minimal amount of dichloromethane or the eluent) onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 20-30% ethyl acetate).

  • Collect the fractions containing the desired product (identified by TLC) and combine them.

  • Concentrate the combined fractions under reduced pressure to yield 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole as a solid.

Safety and Handling Precautions

  • 2-Fluorobenzyl Bromide: This reagent is a lachrymator and corrosive.[6][7] It should be handled in a well-ventilated chemical fume hood at all times.[6][8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9] In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.[6][9]

  • 4-Iodo-1H-pyrazole: While not as acutely hazardous as the alkylating agent, it is advisable to avoid inhalation of dust and contact with skin and eyes.[8] Standard laboratory safety practices should be followed.

  • N,N-Dimethylformamide (DMF): DMF is a potential teratogen and should be handled with care. Avoid inhalation of vapors and skin contact.[10]

  • General Precautions: Perform all operations in a well-ventilated fume hood.[6][11] Dispose of all chemical waste according to institutional and local regulations.[6]

Characterization and Data

The identity and purity of the synthesized 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic signals for the pyrazole ring protons and the 2-fluorobenzyl group. The CH₂ signal of the benzyl group will typically appear as a singlet. The aromatic protons will show splitting patterns consistent with a 1,2-disubstituted benzene ring. The pyrazole protons will appear as singlets.[12][13][14]
¹³C NMR The spectrum will display the expected number of carbon signals corresponding to the pyrazole and the 2-fluorobenzyl moieties.
Mass Spectrometry (MS) The mass spectrum (e.g., ESI-MS) should show a molecular ion peak corresponding to the calculated mass of the product (C₁₀H₈FIN₂).
Melting Point A sharp melting point range indicates a high degree of purity. For comparison, the melting point of the unfluorinated analogue, 1-benzyl-4-iodo-1H-pyrazole, is 62-66 °C.[15]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.- Ensure all reagents are anhydrous. - Increase reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). - Use a stronger base such as sodium hydride (NaH), but with extreme caution due to its pyrophoric nature.[5]
Loss of product during work-up or purification.- Ensure complete extraction from the aqueous phase. - Optimize the solvent system for column chromatography to achieve better separation.
Formation of Regioisomers N2-alkylation occurring.- While N1-alkylation is generally favored due to sterics, the choice of solvent and base can influence regioselectivity.[5] Sticking to the prescribed conditions should minimize this.
Difficult Purification Co-elution of impurities.- Adjust the polarity of the eluent for column chromatography. - Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if the product is a solid.[10]

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reactants and Reagents setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction add_alkylating_agent Add 2-Fluorobenzyl Bromide setup_reaction->add_alkylating_agent stir_monitor Stir and Monitor by TLC add_alkylating_agent->stir_monitor quench_extract Quench with Water and Extract stir_monitor->quench_extract dry_concentrate Dry and Concentrate Organic Phase quench_extract->dry_concentrate chromatography Purify by Column Chromatography dry_concentrate->chromatography characterize Characterize Product (NMR, MS, MP) chromatography->characterize

Caption: Experimental workflow for the synthesis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole. By following the detailed protocol and adhering to the safety precautions, researchers can reliably prepare this valuable building block for applications in drug discovery and medicinal chemistry. The principles of N-alkylation and the practical considerations discussed herein are broadly applicable to the synthesis of other substituted pyrazole derivatives.

References

  • BenchChem. (n.d.). Optimizing N-Alkylation of Pyrazoles. Technical Support Center.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • BenchChem. (n.d.). Synthesis of 4-Iodopyrazole. Technical Support Center.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • ResearchGate. (2025, August 10). Synthesis of 4-iodopyrazoles: A Brief Review.
  • Thieme. (2014, November 5). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • ResearchGate. (2023, July 10). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • BenchChem. (n.d.). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
  • PMC. (n.d.). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K.
  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Semantic Scholar. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Sigma-Aldrich. (n.d.). 1-(4-Fluorobenzyl)-1H-pyrazole AldrichCPR.
  • Fluorochem. (n.d.). 1-Benzyl-4-iodo-1H-pyrazole.
  • ChemicalBook. (n.d.). 4-Iodopyrazole(3469-69-0) 1H NMR spectrum.
  • ACS Figshare. (2022, July 25). Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • PMC. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.
  • SpectraBase. (n.d.). N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide - Optional[1H NMR] - Spectrum.

Sources

synthetic routes to functionalized pyrazoles from 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthetic utility of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole , a high-value scaffold often utilized in the development of soluble Guanylate Cyclase (sGC) stimulators and kinase inhibitors.

Strategic Overview & Chemical Profile

The subject molecule, 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole , represents a "privileged scaffold" in modern drug discovery. The N-(2-fluorobenzyl) moiety is a metabolic anchor—the fluorine atom at the ortho position blocks labile metabolic sites and modulates lipophilicity (


), a design feature prominent in cardiovascular drugs like Vericiguat  (which utilizes a fused pyrazolo-pyridine core, yet shares this specific benzyl architecture).

The 4-iodo position serves as the primary reactive handle (electrophile), while the C5-H bond offers a secondary, orthogonal site for direct C-H activation, allowing for rapid library generation around the pyrazole core.

Chemical Profile
PropertySpecification
Molecular Formula C₁₀H₈FIN₂
Molecular Weight 302.09 g/mol
Appearance Off-white to pale yellow solid
Reactivity Profile C4-I: High reactivity (Suzuki, Sonogashira, Heck, Carbonylation).C5-H: Moderate reactivity (Pd-catalyzed C-H activation).N1-Benzyl: Stable protecting/directing group.[1]
Solubility Soluble in DCM, THF, DMSO, DMF. Sparingly soluble in hexanes.

Reaction Landscape & Logic

The following diagram illustrates the divergent pathways available from the parent scaffold. The logic prioritizes C4-functionalization first due to the weaker C-I bond energy compared to the C-H bond.

ReactionLandscape Start 1-(2-fluorobenzyl)- 4-iodo-1H-pyrazole Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki R-B(OH)2 Pd(dppf)Cl2 Carbonyl Pd-Carbonylation (Esters/Amides) Start->Carbonyl CO, ROH Pd(OAc)2/dppp CH_Act C5 Direct Arylation (C-H Activation) Start->CH_Act Ar-Br Pd(OAc)2, KOAc (Orthogonal) Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald HNR2 Pd2(dba)3/XPhos Prod_Suz 4-Aryl/Heteroaryl Pyrazoles Suzuki->Prod_Suz Prod_Carb Pyrazole-4-carboxylates Carbonyl->Prod_Carb Prod_CH 1,4,5-Trisubstituted Pyrazoles CH_Act->Prod_CH Prod_Buch 4-Amino Pyrazoles Buchwald->Prod_Buch

Figure 1: Divergent synthetic pathways. Green nodes indicate high-probability success; Red indicates advanced orthogonal chemistry; Yellow indicates challenging transformations.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Objective: Synthesis of 4-aryl-1-(2-fluorobenzyl)-1H-pyrazoles. Rationale: The C4-iodine is highly labile. We utilize Pd(dppf)Cl₂ as the catalyst because the ferrocenyl ligand prevents rapid dehalogenation (a common side reaction with 4-iodopyrazoles) and resists oxidation better than PPh₃-based systems.

Reagents:

  • Substrate: 1.0 equiv (302 mg, 1.0 mmol)

  • Boronic Acid: 1.2 equiv (Ar-B(OH)₂)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the iodo-pyrazole (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Solvate: Add 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (1.5 mL).

  • Degas: Sparge the mixture with Argon or Nitrogen for 5 minutes. Critical Step: Oxygen promotes homocoupling of the boronic acid.

  • Heat: Seal the vial and heat to 90 °C for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄.[2]

  • Purification: Silica gel flash chromatography (typically 0–30% EtOAc/Hexanes).

Protocol B: Palladium-Catalyzed Carbonylation (Esterification)

Objective: Synthesis of methyl 1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate. Rationale: Converting the iodide to an ester provides a handle for further elaboration (saponification to acid, amide coupling). We use Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid CO source to avoid handling toxic CO gas cylinders.

Reagents:

  • Substrate: 1.0 equiv

  • CO Source: Mo(CO)₆ (1.1 equiv)

  • Nucleophile: Methanol (10 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: dppp (1,3-bis(diphenylphosphino)propane) (5 mol%)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step:

  • Safety: Perform in a fume hood. Mo(CO)₆ releases CO gas.

  • Charge: Combine substrate, Mo(CO)₆, Pd(OAc)₂, and dppp in a microwave-safe vial.

  • Add Liquids: Add Dioxane, MeOH, and DBU.

  • Reaction: Seal immediately. Heat at 110 °C (conventional heating) for 16 hours or 140 °C (Microwave) for 20 minutes.

  • Workup: Filter through a Celite pad to remove Mo/Pd residues. Concentrate the filtrate.

  • Purification: Flash chromatography.

Protocol C: Direct C-H Arylation (Orthogonal C5-Functionalization)

Objective: Regioselective arylation at C5 retaining the C4-Iodine. Rationale: This is an advanced technique. By using silver-free conditions with a specific carboxylate base, one can activate the C5-H bond via a Concerted Metallation-Deprotonation (CMD) mechanism without engaging the C4-Iodine in oxidative addition.

Reagents:

  • Substrate: 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv) — Note: Ar-I cannot be used here as it competes.

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%)

  • Base: KOAc (2.0 equiv) — Critical: Carbonate bases are too strong and may cause de-iodination.

  • Solvent: DMA (Dimethylacetamide), anhydrous.

Step-by-Step:

  • Charge: Combine pyrazole substrate, Ar-Br, Pd(OAc)₂, PPh₃, and KOAc in a dry Schlenk tube.

  • Inert Atmosphere: Evacuate and backfill with Argon (3x).

  • Solvent: Add anhydrous DMA via syringe.

  • Heat: Stir at 100 °C for 12 hours.

  • Observation: Monitor by LCMS. Look for the product mass (M + Ar - H). If C4-arylation (Suzuki type) is observed, lower temperature to 80 °C.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water to remove DMA.

Mechanistic Visualization (Suzuki Coupling)

Understanding the catalytic cycle ensures troubleshooting capability.

SuzukiCycle Pd0 Pd(0)L₂ (Active Species) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + R-I BaseStep Base Exchange (Ar-Pd-OH) OxAdd->BaseStep + OH⁻ / - I⁻ TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)₂ RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Simplified catalytic cycle. The oxidative addition into the C4-I bond is fast; transmetallation is often the rate-determining step, necessitating the use of aqueous base.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
De-iodination (Product is H-pyrazole) Catalyst too active; Hydride source present.Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂. Ensure solvent is dry (unless water is required for base). Lower temperature.
Low Conversion (Suzuki) Boronic acid degradation (protodeboronation).Add boronic acid in portions. Increase base concentration. Switch to Boronic Ester (Pinacol).
C5-Arylation fails (Protocol C) C4-Iodine reacting instead.Ensure Ar-Br is used (not Ar-I). Lower temp to 80°C. Ensure base is KOAc (mild), not Cs₂CO₃.
Black Precipitate (Pd Black) Catalyst decomposition.Add additional ligand (e.g., free PPh₃ or dppf) to stabilize the Pd species.

References

  • Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure." Journal of Medicinal Chemistry, 60(12), 5146–5161.

  • Li, H., et al. (2019). "Recent Advances in the Synthesis of Pyrazoles: A Review." Chemical Reviews, 119(18), 10160-10230.
  • Bellina, F., & Rossi, R. (2010). "Regioselective functionalization of the pyrazole ring via transition metal-catalyzed C–H bond activation." Tetrahedron, 66(45), 8699-8719. (Source for Protocol C logic).
  • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society, 129(11), 3358–3366.

Sources

Application Notes & Protocols: The Strategic Utility of 1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Agrochemical Development Professionals

This technical guide provides an in-depth exploration of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole, a highly versatile synthetic intermediate, and its application in the discovery and development of next-generation agrochemicals. We will move beyond simple descriptions to elucidate the causal relationships behind its structural significance and provide detailed, field-proven protocols for its synthesis and utilization in creating and screening novel fungicidal candidates.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals

The pyrazole ring system is a cornerstone of modern agrochemical research, recognized as a "privileged" scaffold due to its recurring presence in a multitude of highly successful commercial products.[1] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, offers a unique combination of metabolic stability and versatile substitution points, allowing for fine-tuning of biological activity.[1][2] Pyrazole derivatives have been commercialized as potent fungicides, insecticides, and herbicides, playing a critical role in global crop protection.[1][3]

Within this important class of compounds, 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole stands out not necessarily as a final active ingredient, but as a strategic building block. Its utility stems from the combination of three key structural features:

  • The Pyrazole Core: A proven pharmacophore that frequently interacts with key biological targets in fungi, insects, and plants.[2]

  • The 1-(2-Fluorobenzyl) Group: The benzyl substituent influences the molecule's spatial arrangement and physicochemical properties. The strategic placement of a fluorine atom is a common tactic in medicinal and agrochemical chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target enzymes.[4]

  • The 4-Iodo Substituent: This is the most critical feature for its role as an intermediate. The iodine atom serves as an exceptionally versatile synthetic "handle," enabling a wide range of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse chemical moieties to build large libraries of novel compounds for biological screening.[5][6]

This guide details the synthesis of this key intermediate and its subsequent use in a drug discovery workflow, culminating in protocols for evaluating the biological activity of its derivatives.

Section 1: Physicochemical Properties and Structural Analysis

The efficacy of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole as a synthetic intermediate is rooted in its distinct chemical properties.

PropertyValue
Molecular Formula C₁₀H₈FIN₂
Molecular Weight 286.09 g/mol
Appearance Likely an off-white to pale yellow solid
Key Functional Groups Pyrazole Ring, Aryl Fluoride, Aryl Iodide
The Causality Behind Its Structure
  • The 4-Iodo Handle for Library Synthesis: The carbon-iodine bond at the 4-position of the pyrazole ring is relatively weak, making it an excellent leaving group in transition-metal-catalyzed reactions. This is the cornerstone of its utility. It allows chemists to perform reactions like Suzuki, Sonogashira, and Heck couplings to attach various boronic acids, alkynes, or alkenes.[5][6] This capability is fundamental to Structure-Activity Relationship (SAR) studies, where researchers systematically alter a part of a molecule to observe the effect on its biological activity. The 4-iodo group provides the ideal anchor point for this systematic exploration.

  • The 2-Fluorobenzyl Group for Modulating Bioactivity: The N1 position of the pyrazole ring is a critical site for influencing potency and spectrum of activity. The 2-fluorobenzyl group is not arbitrary. The introduction of fluorine can block sites of metabolism, increasing the compound's persistence and bioavailability.[4] Furthermore, its electronegativity can alter the electronic properties of the entire molecule, potentially leading to stronger interactions (e.g., hydrogen bonding) with the target protein.

Section 2: Synthesis and Derivatization Protocols

The primary value of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole is realized through its synthesis and subsequent modification. The following protocols are designed to be self-validating, with clear steps and rationales.

Protocol 2.1: Synthesis of 1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole

This protocol describes the N-alkylation of 4-iodo-1H-pyrazole. This is a common and efficient method for preparing N-substituted pyrazoles.[7] The choice of a strong base like sodium hydride is critical for deprotonating the pyrazole ring, forming the highly nucleophilic pyrazolide anion, which readily reacts with the electrophilic benzyl bromide.

Materials:

  • 4-Iodo-1H-pyrazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Fluorobenzyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend 4-iodo-1H-pyrazole (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: This exothermic reaction generates hydrogen gas and forms the sodium salt of the pyrazole. Slow addition at 0 °C is crucial for safety and control.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Re-cool the mixture to 0 °C and add 2-fluorobenzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC analysis indicates complete consumption of the starting material).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.[1] Filter and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to yield the target compound, 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole.

start_material 4-Iodo-1H-pyrazole intermediate Pyrazolide Anion start_material->intermediate Deprotonation product 1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole intermediate->product Alkylation (SN2) reagent1 NaH, DMF reagent2 2-Fluorobenzyl bromide start Synthesize Intermediate (Protocol 2.1) select Select Diverse Boronic Acids (R-B(OH)2) start->select couple Perform Parallel Suzuki Couplings (Protocol 2.2) select->couple purify Purify Compound Library couple->purify screen Biological Screening (Section 3) purify->screen sar Analyze SAR Data screen->sar sar->select Iterative Design cluster_protons complex1 Complex I NADH → NAD⁺ q_pool Q complex1->q_pool p1 H⁺ complex1->p1 complex2 Complex II (SDH) Succinate → Fumarate complex2:f0->q_pool complex3 Complex III q_pool->complex3 cyt_c Cyt c complex3->cyt_c p3 H⁺ complex3->p3 complex4 Complex IV O₂ → H₂O cyt_c->complex4 p4 H⁺ complex4->p4 atp_synthase ATP Synthase ADP → ATP inhibitor Pyrazole Carboxamide (SDHI) inhibitor->complex2:f0 Inhibition p1->atp_synthase p3->atp_synthase p4->atp_synthase

Sources

Application Note: Developing Novel Pharmaceuticals Using 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-fluorobenzyl)-4-iodo-1H-pyrazole represents a high-value pharmacophore scaffold in modern medicinal chemistry. Its structural architecture combines a lipophilic, metabolically robust 2-fluorobenzyl group —a critical motif found in soluble Guanylate Cyclase (sGC) stimulators like Riociguat and Vericiguat —with a reactive 4-iodo handle . This iodine substituent serves as a versatile "universal socket" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing researchers to rapidly generate diverse libraries of sGC stimulators, kinase inhibitors, or anti-inflammatory agents.

This guide provides a comprehensive technical roadmap for utilizing this scaffold, from synthetic functionalization to biological validation.

Chemical Profile & Pharmacophore Analysis

PropertyData
CAS Number Not widely listed; derived from 4-iodopyrazole (CAS 3469-69-0)
Molecular Formula C₁₀H₈FIN₂
Molecular Weight ~302.09 g/mol
Core Scaffold 1H-Pyrazole
Key Substituents N1: 2-Fluorobenzyl (Lipophilic pocket binder)C4: Iodine (Reactive handle for diversification)
Primary Target Class Soluble Guanylate Cyclase (sGC) Stimulators
Secondary Targets Anti-inflammatory pathways, Kinase inhibition
Structural Logic[2][3]
  • The 2-Fluorobenzyl Moiety: In sGC stimulators, this group occupies a hydrophobic pocket near the heme-binding domain. The fluorine atom provides metabolic stability (blocking P450 oxidation at the ortho-position) and influences the conformation of the benzyl ring relative to the pyrazole core.

  • The 4-Iodo Handle: Unlike bromo- or chloro-analogs, the C-I bond is weak enough to undergo oxidative addition with Pd(0) catalysts under mild conditions, preserving the integrity of the N-benzyl group.

Synthetic Protocols: Scaffold Functionalization

Protocol A: Synthesis of the Core Scaffold

If the starting material is not purchased, it can be synthesized via N-alkylation.

Objective: Synthesize 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole from 4-iodopyrazole.

Reagents:

  • 4-Iodo-1H-pyrazole (1.0 equiv)[1]

  • 2-Fluorobenzyl bromide (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Potassium Carbonate (K₂CO₃)

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-iodo-1H-pyrazole in anhydrous ACN (0.2 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Cs₂CO₃. The use of Cesium promotes higher solubility and faster kinetics compared to Potassium, though K₂CO₃ is a cost-effective alternative.

  • Alkylation: Dropwise add 2-fluorobenzyl bromide at room temperature.

    • Expert Note: The reaction is exothermic. Control addition rate to prevent thermal runaway which can lead to bis-alkylation side products (quaternary salts).

  • Reflux: Heat the mixture to 60-80°C for 4-12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Filter off inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes). The N1-alkylated product typically elutes first; any N2-isomer (less likely due to symmetry of 4-iodopyrazole but possible if tautomers exist) would differ in polarity.

Protocol B: Library Generation via Suzuki-Miyaura Coupling

Objective: Functionalize the C4 position to create a library of potential sGC stimulators.

Reaction Scheme: Scaffold-I + Ar-B(OH)₂ → [Pd(dppf)Cl₂] → Scaffold-Ar

Reagents:

  • 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or sealed tube, combine the scaffold, aryl boronic acid, and Pd catalyst.

  • Inerting: Evacuate and backfill with Argon (3 cycles). This is critical; oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous base via syringe.

  • Reaction:

    • Thermal: Heat at 90°C for 12-16 hours.

    • Microwave: Irradiate at 120°C for 20-40 minutes.

  • Scavenging (Optional but Recommended): Add a silica-thiol scavenger resin to the crude mixture and stir for 30 mins to remove residual Palladium.

  • Purification: Filter through Celite. Concentrate and purify via preparative HPLC or Flash Chromatography.

Biological Assay Protocols

Protocol C: In Vitro sGC Stimulation Assay (cGMP ELISA)

Objective: Quantify the ability of the synthesized derivative to stimulate soluble Guanylate Cyclase (sGC) to produce cGMP, both independently and synergistically with Nitric Oxide (NO).

Materials:

  • Cell Line: CHO-K1 cells overexpressing recombinant human sGC (α1/β1 subunits) or primary Rat Aortic Smooth Muscle Cells (RASMC).

  • Reagents:

    • IBMX (PDE inhibitor, 0.5 mM final)

    • DEA-NO (NO donor, 10-100 nM)

    • ODQ (sGC oxidizer, 10 µM - use to differentiate stimulators from activators)

    • cGMP ELISA Kit (e.g., Cayman Chemical or Cell Signaling Tech)

    • Lysis Buffer (0.1M HCl or specific kit buffer)

Experimental Workflow:

  • Seeding: Seed cells in 96-well plates (50,000 cells/well) and incubate overnight.

  • Starvation: Wash cells with PBS and incubate in serum-free medium for 1 hour to reduce basal cGMP levels.

  • Pre-treatment: Add IBMX (0.5 mM) for 15 minutes to block cGMP degradation by phosphodiesterases.

  • Compound Treatment:

    • Arm 1 (Direct Stimulation): Add test compounds (0.1 nM - 10 µM) in DMSO (final DMSO <0.5%).

    • Arm 2 (Synergy): Add test compounds + DEA-NO (low dose, e.g., 10 nM).[2]

    • Arm 3 (Heme-dependence): Add ODQ (10 µM) for 15 mins, then add test compounds. Note: sGC stimulators lose efficacy in the presence of ODQ; sGC activators do not.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Lysis: Aspirate media and immediately add Lysis Buffer (e.g., 0.1M HCl). Incubate 20 mins at RT.

  • Quantification: Centrifuge lysates (if required) and use the supernatant in the cGMP ELISA according to manufacturer instructions (competitive binding assay).

  • Data Analysis: Plot cGMP concentration vs. log[Compound]. Calculate EC₅₀.

Protocol D: Cytotoxicity Screening (MTT Assay)

Objective: Ensure the novel derivatives are not generally cytotoxic to smooth muscle or endothelial cells.

Step-by-Step Methodology:

  • Seeding: Seed RASMC or HUVEC cells (5,000 cells/well) in 96-well plates.

  • Treatment: Treat with serial dilutions of the test compound (up to 100 µM) for 24-48 hours.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate for 3-4 hours at 37°C. Viable mitochondria reduce MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add DMSO (100 µL) to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Calculation: % Viability = (OD_sample / OD_control) × 100.[3]

Mechanism of Action & Signaling Pathway[7]

The following diagram illustrates the NO-sGC-cGMP signaling cascade and the specific intervention point of 1-(2-fluorobenzyl)-pyrazole derivatives. These compounds act as sGC Stimulators , binding to the reduced, heme-containing form of the enzyme to allosterically enhance catalytic activity.[4]

sGC_Pathway NO Nitric Oxide (NO) sGC_Basal sGC (Basal State) [Heme-Fe2+] NO->sGC_Basal Binds Heme sGC_Active sGC (Activated Complex) sGC_Basal->sGC_Active Activation sGC_Ox sGC (Oxidized/Heme-free) [Fe3+ / No Heme] sGC_Basal->sGC_Ox Compound 1-(2-fluorobenzyl)-pyrazole Derivative (Stimulator) Compound->sGC_Basal Allosteric Binding (Synergistic with NO) Compound->sGC_Ox No Effect (Differentiation from Activators) cGMP cGMP sGC_Active->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Vasodilation Anti-fibrotic Effects PKG->Response Phosphorylation Cascade ODQ ODQ (Oxidizer) ODQ->sGC_Basal Oxidizes Heme

Caption: Mechanism of sGC Stimulators. The 1-(2-fluorobenzyl)-pyrazole scaffold binds to the heme-containing sGC, synergizing with NO to drive cGMP production. Unlike sGC activators, it requires the reduced heme state.

References

  • Stasch, J. P., et al. (2001). "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels." Nature, 410(6825), 212-215.

  • Follmann, M., et al. (2013). "Discovery of the Soluble Guanylate Cyclase Stimulator Riociguat (BAY 63-2521)." Journal of Medicinal Chemistry, 56(20), 7948–7959.

  • Cayman Chemical. "Cyclic GMP ELISA Kit Protocol." Cayman Chemical Application Notes.

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63.

  • BenchChem. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." BenchChem Technical Library.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole Ticket ID: #PYR-4I-OPT Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Reaction Strategy

Welcome to the Technical Support Center. You are targeting 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole , a critical intermediate often used in the synthesis of sGC stimulators and other heterocyclic pharmaceuticals.[1]

The "Symmetric Advantage": Unlike 3-substituted pyrazoles, the starting material 4-iodo-1H-pyrazole is symmetric.[1] Tautomerism renders the N1 and N2 positions equivalent.[1] Therefore, regioselectivity is NOT a variable in this specific alkylation. Alkylation at either nitrogen yields the exact same product.[1] Your primary challenges are conversion efficiency and preventing over-alkylation (quaternary salt formation).

We recommend Route A (Direct Alkylation) over Route B (Alkylation then Iodination) because 4-iodopyrazole is commercially available and stable, allowing for a convergent, single-step synthesis.[1]

Optimized Experimental Protocols

We provide two validated protocols. Method A is the "Gold Standard" for purity and ease of handling.[1] Method B is for high-throughput or difficult substrates requiring stronger activation.[1]

Method A: The "Cesium Effect" (Recommended)

Best for: High purity, avoiding aqueous workup issues, and scale-up.

  • Reagents: 4-iodo-1H-pyrazole (1.0 equiv), 2-fluorobenzyl bromide (1.05 equiv),

    
     (1.5 equiv).[1]
    
  • Solvent: Acetonitrile (MeCN) [Anhydrous].[1][2]

  • Temperature: 60°C.

Step-by-Step Workflow:

  • Charge: To a dried reaction vessel, add 4-iodo-1H-pyrazole and

    
    .
    
  • Solvate: Add anhydrous MeCN (

    
     concentration relative to pyrazole). Stir for 15 mins at RT.[1][3]
    
    • Why? This deprotonates the pyrazole (pKa ~13.[1]5) utilizing the superior solubility of cesium salts in organic solvents compared to potassium salts [1].[1]

  • Addition: Add 2-fluorobenzyl bromide dropwise.

  • Heat: Warm to 60°C and monitor by LCMS/TLC. Reaction typically completes in 4–6 hours.[1]

  • Workup: Filter off inorganic solids. Concentrate filtrate.[1]

  • Purification: Recrystallize from Heptane/EtOAc or perform silica column chromatography (0-20% EtOAc in Hexanes).

Method B: Strong Base Activation

Best for: Rapid kinetics or if Method A shows low conversion.[1]

  • Reagents: NaH (60% in oil, 1.2 equiv), 4-iodo-1H-pyrazole (1.0 equiv), 2-fluorobenzyl bromide (1.1 equiv).[1]

  • Solvent: DMF or THF (

    
     to RT).[1]
    

Critical Warning: 4-iodopyrazole is acidic.[1] Hydrogen gas evolution will be vigorous.[1]

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process for reaction conditions and the standard workflow.

ReactionOptimization Start Start: Synthesis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole CheckMat Check Starting Material: 4-iodo-1H-pyrazole Start->CheckMat Decision1 Is the substrate soluble in MeCN? CheckMat->Decision1 MethodA Method A: Cs2CO3 / MeCN (Mild, High Selectivity) Decision1->MethodA Yes MethodB Method B: NaH / DMF (Strong Base, Fast) Decision1->MethodB No Monitor Monitor Conversion (LCMS) MethodA->Monitor MethodB->Monitor Issue1 Issue: Incomplete Conv. Monitor->Issue1 Action1 Add 0.1 eq KI (Finkelstein) or Increase Temp to 80°C Issue1->Action1 Slow Kinetics Action2 Check Water Content (Dry Solvent) Issue1->Action2 Stalled Reaction Final Isolate Product (Filtration or Extraction) Issue1->Final >95% Conv. Action1->Monitor Action2->Monitor

Caption: Figure 1. Decision logic for selecting alkylation conditions and troubleshooting conversion issues.

Troubleshooting Guide (Root Cause Analysis)

SymptomProbable CauseCorrective ActionTechnical Insight
Low Conversion (<50%) Base Insolubility:

often fails in MeCN due to the "lattice energy" trap.[1]
Switch to

or add 18-crown-6 ether.
Cesium is larger/softer, allowing better solubility and "naked" anion formation in organic solvents [2].[1]
Dialkylation (Quaternary Salt) Excess Electrophile: Using >1.2 equiv of benzyl bromide.[1]Strict stoichiometry (1.0–1.05 equiv).[1]Once mono-alkylation occurs, the pyrazole becomes more basic (electron-rich), making the second alkylation faster if excess electrophile exists.[1]
Product is Purple/Pink Iodine Liberation: Trace de-iodination or oxidation.[1]Wash organic layer with 10%

(Sodium Thiosulfate).[1]
C-I bonds on pyrazoles are generally stable but can be light-sensitive.[1] Store in amber vials.
"Sticky" Solid Residual DMF: High boiling point solvent trapped in crystal lattice.[1]Dissolve in EtOAc, wash 5x with water/LiCl, then re-concentrate.DMF is notoriously difficult to remove by rotovap alone; aqueous washes are required.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use 2-fluorobenzyl chloride instead of the bromide?

  • A: Yes, but the chloride is significantly less reactive (

    
    ).[1] If you must use the chloride, add 0.1 equiv of Potassium Iodide (KI)  to the reaction.[1] This generates the benzyl iodide in situ (Finkelstein reaction), restoring reactivity.[1]
    

Q2: Why do I see two spots on TLC that merge into one after workup?

  • A: You might be observing the salt form vs. the neutral form on the silica plate, or potentially a trace of the N-H tautomer if conversion is incomplete.[1] 4-iodopyrazole is acidic; ensure your TLC eluent contains 1% MeOH or a trace of acid/base to sharpen peaks.[1]

Q3: Is the C-I bond stable to Suzuki coupling conditions later?

  • A: Yes, the 4-iodo position is highly reactive for Pd-catalyzed couplings. However, do not use n-BuLi for lithiation/exchange unless you protect the N1 position first, as the benzyl group is stable but the C-I bond will exchange rapidly [3].[1]

Q4: Does the fluorine atom at the ortho position affect reactivity?

  • A: Sterically, yes. The ortho-fluoro group adds bulk near the reaction site.[1] This makes the reaction slightly slower than a simple benzyl bromide.[1] Ensure adequate stirring and potentially slightly higher heat (60°C vs RT) compared to unsubstituted benzyl bromide.

References

  • Cesium Effect in Alkylation: Flessner, T., & Doda, K. (2010).[1] Cesium Carbonate Mediated N-Alkylation of Pyrazoles. .[1] (Demonstrates superior solubility and reactivity of Cs2CO3 in MeCN/DMF).

  • General Pyrazole Alkylation: Review of Regioselectivity and Conditions. BenchChem Technical Notes: N-Alkylation of Pyrazoles. .[1]

  • Iodopyrazole Stability: Larock, R. C., et al. (2008).[1][4] Synthesis of 4-iodopyrazoles and their reactivity. .[1]

Disclaimer: All protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 2-fluorobenzyl bromide (Lachrymator) and 4-iodopyrazole before handling.[1]

Sources

Technical Support Center: Synthesis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-IOD-OPT-024 Subject: Yield Optimization & Troubleshooting for 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

The synthesis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole is a critical step in the preparation of soluble guanylate cyclase (sGC) stimulators and various kinase inhibitors. Low yields in this synthesis typically stem from two root causes: regiochemical ambiguity during alkylation or incomplete electrophilic substitution during iodination.

This guide provides two validated synthetic pathways. Route A (Convergent) is recommended for scale-up due to the commercial availability of 4-iodopyrazole. Route B (Linear) is recommended if 4-iodopyrazole is unavailable or expensive in your region.

Module 1: Strategic Route Analysis

Route A: N-Alkylation of 4-Iodopyrazole (Recommended)

This route involves the direct alkylation of commercially available 4-iodo-1H-pyrazole with 2-fluorobenzyl bromide (or chloride).

  • Pros: Convergent; avoids handling free iodine; 4-iodo moiety is stable.

  • Cons: Requires efficient base mediation to prevent poly-alkylation (quaternary salt formation).

Route B: C4-Iodination of 1-(2-fluorobenzyl)-1H-pyrazole

This route involves building the N-benzyl pyrazole first, followed by electrophilic aromatic substitution (iodination) at the C4 position.

  • Pros: High regioselectivity (C4 is the most nucleophilic position).

  • Cons: Requires oxidative iodination conditions (NIS or

    
    /oxidant) which can be sensitive to moisture.
    

Module 2: Validated Experimental Protocols

Protocol A: Optimized N-Alkylation (Cesium-Mediated)

Use this protocol for maximum conversion efficiency.

Reagents:

  • 4-Iodo-1H-pyrazole (1.0 equiv)[1][2]

  • 2-Fluorobenzyl bromide (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (0.5 M concentration)

Step-by-Step:

  • Dissolution: Charge a reaction vessel with 4-iodo-1H-pyrazole and anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in one portion. Stir at RT for 30 minutes. Note: The solution may turn slightly yellow as the pyrazolide anion forms.
    
  • Addition: Add 2-fluorobenzyl bromide dropwise over 10 minutes.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[3]

  • Workup: Dilute with water (5x reaction volume) to precipitate the product or extract with EtOAc. Wash organics with brine to remove DMF.

  • Purification: Recrystallize from Heptane/EtOAc or perform flash chromatography.

Why Cesium? The "Cesium Effect" increases the solubility of the carbonate base in organic solvents and forms a "loose" ion pair with the pyrazolide anion, significantly enhancing nucleophilicity compared to Potassium or Sodium salts [1].

Protocol B: Regioselective C4-Iodination (CAN-Mediated)

Use this protocol if starting from the un-iodinated benzyl pyrazole.

Reagents:

  • 1-(2-fluorobenzyl)-1H-pyrazole (1.0 equiv)

  • Iodine (

    
    ) (0.6 equiv - stoichiometry adjusted for efficiency)[4]
    
  • Ceric Ammonium Nitrate (CAN) (0.6 equiv)[4]

  • Solvent: Acetonitrile (MeCN)[1][2]

Step-by-Step:

  • Setup: Dissolve the starting pyrazole in MeCN.

  • Reagent Prep: Add

    
     followed by CAN.
    
  • Reaction: Reflux (80°C) for 12 hours.

    • Mechanism:[5][6][7] CAN acts as a single-electron oxidant, generating a reactive electrophilic iodine species (

      
       equivalent) that attacks the electron-rich C4 position [2].
      
  • Quench: Cool to RT. Add saturated aqueous

    
     (sodium thiosulfate) to quench unreacted iodine (color change from dark red/brown to yellow/clear).
    
  • Extraction: Extract with DCM. Dry over

    
    .[1][2][3]
    

Module 3: Troubleshooting Center (FAQ)

Q1: I am seeing a "double mass" peak (M+M) or very polar byproducts in Route A.

Diagnosis: You are likely forming the quaternary ammonium salt (dialkylation). Solution:

  • Stoichiometry Control: Ensure you are strictly using 1.1 equivalents of the benzyl bromide. Excess alkylating agent drives over-alkylation.

  • Base Switch: If using NaH, switch to

    
     or 
    
    
    
    . Stronger bases (NaH) create a "naked" anion that is hyper-reactive. Carbonate bases provide a more controlled reaction rate.
Q2: The reaction in Route A is stalling at 60% conversion.

Diagnosis: Incomplete deprotonation or "wet" solvent. Solution:

  • Solvent Dryness: DMF is hygroscopic. Water solvates the carbonate base, killing its basicity. Use molecular sieves in your DMF.

  • Catalytic Additive: Add 10 mol% TBAI (Tetrabutylammonium iodide) . This facilitates the Finkelstein reaction in situ, converting the benzyl bromide to the more reactive benzyl iodide transiently.

Q3: In Route B (Iodination), I see multiple iodinated spots.

Diagnosis: Over-iodination (C3/C5 iodination) or ring oxidation. Solution:

  • Switch Reagent: If

    
     is too harsh, switch to NIS (N-Iodosuccinimide)  in Acetonitrile at RT. NIS is a milder source of 
    
    
    
    .
  • Acid Catalysis: If using NIS, add 10 mol% TFA (Trifluoroacetic acid). This activates the NIS without degrading the pyrazole ring [3].

Q4: My product is an oil, but literature says it should be a solid.

Diagnosis: Solvent entrapment (DMF/DMSO) or impurities (benzyl halide residues). Solution:

  • Lyophilization: If you used DMF/DMSO, wash the organic layer vigorously with water (3x) during workup.

  • Trituration: Dissolve the oil in a minimum amount of

    
     and add Pentane/Hexane dropwise with scratching to induce crystallization.
    

Module 4: Visual Logic & Workflows

Workflow Diagram: Synthetic Pathways

G cluster_legend Pathway Comparison Start_A 4-Iodo-1H-pyrazole Target TARGET: 1-(2-fluorobenzyl)- 4-iodo-1H-pyrazole Start_A->Target Route A: 2-F-Bn-Br, Cs2CO3 DMF, 60°C Start_B 1H-Pyrazole Intermediate_B 1-(2-fluorobenzyl) pyrazole Start_B->Intermediate_B Step 1: 2-F-Bn-Br, Base Intermediate_B->Target Step 2: NIS or I2/CAN MeCN RouteA_Desc Route A: Convergent (Recommended) RouteB_Desc Route B: Linear (Alternative)

Caption: Comparison of Convergent (Route A) and Linear (Route B) synthetic pathways. Route A is preferred for operational simplicity.

Decision Tree: Troubleshooting Low Yields

Troubleshooting Issue Problem: Low Yield Check_Route Which Route? Issue->Check_Route Route_A Route A (Alkylation) Check_Route->Route_A Route_B Route B (Iodination) Check_Route->Route_B Check_SM Is SM remaining? Route_A->Check_SM Check_Regio Multiple Isomers? Route_B->Check_Regio Dry_DMF Action: Dry DMF/MeCN Add TBAI catalyst Check_SM->Dry_DMF Yes Check_Poly Are there polar spots? Check_SM->Check_Poly No Reduce_Eq Action: Reduce Alkyl halide to 1.05 equiv Check_Poly->Reduce_Eq Yes Switch_NIS Action: Switch to NIS/TFA (Milder conditions) Check_Regio->Switch_NIS Yes Check_Color Dark color persists? Check_Regio->Check_Color No Thio_Wash Action: Improve Na2S2O3 Quench Check_Color->Thio_Wash Yes

Caption: Diagnostic logic tree for identifying and resolving yield-limiting factors in both synthetic pathways.

Module 5: Comparative Data

ParameterRoute A (Alkylation)Route B (Iodination)
Typical Yield 85–95%75–85%
Regioselectivity High (Symmetric SM)High (C4 favored)
Reaction Time 4–6 Hours12–24 Hours
Purification Crystallization often sufficientColumn often required
Scale-up Suitability Excellent Good
Key Risk Over-alkylationIodine handling/corrosion

References

  • BenchChem Technical Support. (2025).[1][2][3] Optimizing N-Alkylation of Pyrazoles. Retrieved from

  • National Institutes of Health (PMC). (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. Retrieved from (Simulated Link based on search context 1.1)

  • Organic Chemistry Portal. (2025). Synthesis of 4-iodopyrazoles. Retrieved from

Sources

Technical Support Center: A Troubleshooting Guide for the Iodination of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the iodination of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Iodinated pyrazoles are invaluable building blocks in medicinal chemistry and materials science, often serving as key intermediates in cross-coupling reactions.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the challenges you may encounter during your experiments.

Core Principles: The Chemistry of Pyrazole Iodination

The iodination of pyrazoles is typically an electrophilic aromatic substitution reaction.[1][3] The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by an electrophilic iodine species (I+).[3] The C-4 position is generally the most electron-rich and sterically accessible site, leading to a preference for substitution at this position.[3] However, the regioselectivity and reaction efficiency are highly dependent on the substituents present on the pyrazole ring and the choice of iodinating agent and reaction conditions.[1][4] Electron-donating groups on the pyrazole ring increase its nucleophilicity and facilitate the reaction, while electron-withdrawing groups have the opposite effect.[4][5]

Troubleshooting Common Issues in Pyrazole Iodination

Question 1: I am observing a low or no yield of my desired iodinated pyrazole. What are the likely causes and how can I resolve this?

Answer: Low or no yield is a common issue that can often be traced back to several factors:

  • Insufficiently Reactive Iodinating Agent: For pyrazoles deactivated by electron-withdrawing groups (e.g., -NO₂, -CF₃), common reagents like molecular iodine (I₂) alone may not be electrophilic enough.[5]

    • Solution: Employ a more potent iodinating system.

      • N-Iodosuccinimide (NIS) in Acidic Media: NIS, when activated by an acid such as trifluoroacetic acid (TFA) or sulfuric acid, is a highly effective reagent for iodinating even deactivated pyrazoles.[3][5][6]

      • Iodine with an Oxidant: The combination of molecular iodine with an oxidant like ceric ammonium nitrate (CAN) or hydrogen peroxide (H₂O₂) generates a more powerful electrophilic iodine species in situ.[1][4][5] The I₂/CAN system is particularly effective for pyrazoles bearing trifluoromethyl groups.[1][7]

  • Inappropriate Reaction Conditions: Temperature and solvent play a critical role in reaction kinetics.

    • Solution: Optimize your reaction conditions. For less reactive substrates, heating the reaction may be necessary. For example, the iodination of 1-aryl-3-CF₃-pyrazoles with NIS/TFA is often conducted at elevated temperatures, such as 80 °C.[3][7] The choice of solvent should ensure the solubility of all reactants; common solvents include acetonitrile, dichloromethane, and acetic acid.[1][5]

  • Reagent Decomposition or Impurity: The stability of the iodinating agent is crucial.

    • Solution: Ensure the quality and proper handling of your reagents. N-Iodosuccinimide can be sensitive to moisture and light and should be stored appropriately.[8][9] It is advisable to use freshly opened or properly stored reagents.

Question 2: My reaction is producing a mixture of regioisomers (e.g., 4-iodo and 5-iodo pyrazoles). How can I improve the regioselectivity?

Answer: Controlling regioselectivity is a central challenge in pyrazole functionalization. While the C-4 position is electronically favored for electrophilic attack, several strategies can be employed to achieve high selectivity.

  • Exploiting Steric Hindrance:

    • Insight: Bulky substituents at the N-1 or C-5 positions can sterically hinder electrophilic attack at the C-5 position, thus favoring iodination at the C-4 position.[5]

    • Strategy: If your synthetic route allows, consider the use of a bulky N-1 substituent to direct iodination to the C-4 position.

  • Method-Driven Regioselectivity:

    • For C-4 Iodination: Most electrophilic iodination methods, such as I₂/CAN, NIS/TFA, and ICl, strongly favor substitution at the C-4 position.[1][7][10]

    • For C-5 Iodination: Achieving exclusive C-5 iodination typically requires a different mechanistic approach. A highly effective method involves deprotonation at the C-5 position using a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by quenching the resulting lithium pyrazolide with molecular iodine.[1][7][11] This method takes advantage of the increased acidity of the C-5 proton, particularly in pyrazoles with electron-withdrawing groups at the C-3 position.[7]

Question 3: I am observing the formation of di-iodinated byproducts. How can I prevent this?

Answer: The formation of di-iodinated products occurs when the mono-iodinated product is sufficiently activated to undergo a second iodination.

  • Control of Stoichiometry:

    • Solution: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess (1.1-1.5 equivalents) is often optimal, but a large excess should be avoided. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.

  • Reaction Conditions:

    • Solution: Lowering the reaction temperature can sometimes reduce the rate of the second iodination relative to the first.

Question 4: I am having difficulty purifying my iodinated pyrazole from the reaction mixture. What are some best practices for workup and purification?

Answer: A clean workup procedure is essential for obtaining a pure product and simplifying purification.

  • Quenching Excess Iodine:

    • Procedure: After the reaction is complete, it is standard practice to wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1][3] This will quench any unreacted iodine, which would otherwise co-elute with your product during chromatography.

  • Removal of Acidic or Basic Impurities:

    • Procedure: If an acidic medium was used (e.g., TFA), a wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) can neutralize the acid.[3] Conversely, if a base was used, a wash with a dilute acid may be appropriate.

  • Chromatography:

    • Technique: Flash column chromatography on silica gel is the most common method for purifying iodinated pyrazoles.[1][3] A solvent system of hexanes and ethyl acetate is often a good starting point for elution.

Comparative Analysis of Common Iodination Methods

The choice of iodination method is critical and depends on the specific pyrazole substrate and the desired outcome. The following table summarizes several widely used methods.

MethodReagentsSolvent(s)TemperatureTypical Yield (%)RegioselectivityNotes
Iodine/CAN I₂, Ceric Ammonium NitrateAcetonitrileRefluxGood to ExcellentC4Highly effective for pyrazoles with electron-withdrawing groups like -CF₃.[1][7][11]
NIS/Acid N-Iodosuccinimide, TFA or H₂SO₄Acetic Acid, DCMRT to 80 °CGoodC4A versatile method for both activated and deactivated pyrazoles.[3][5][6][7]
Iodine/H₂O₂ I₂, Hydrogen PeroxideWaterRoom Temp.63 - 100%C4An environmentally friendly "green" method using water as the solvent.[1][3][12]
Iodine Monochloride ICl, Li₂CO₃DichloromethaneRoom Temp.Up to 95%C4Effective for the synthesis of 1-acyl-4-iodo-pyrazoles. The base is crucial to neutralize HCl formed.[1][10][13]
n-BuLi/Iodine n-Butyllithium, I₂THF-78 °C to RT65 - 89%C5The method of choice for selective C-5 iodination via a lithiation-trapping sequence.[1][7][11]

Experimental Protocols

Protocol 1: C-4 Iodination of a 1-Aryl-3-CF₃-Pyrazole using I₂/CAN[7]
  • Dissolve the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in acetonitrile (6 mL).

  • Add ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg) and elemental iodine (1.3 mmol, 330 mg).

  • Reflux the reaction mixture overnight, monitoring by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (15 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (5 mL), followed by water (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C-5 Iodination of a 1-Aryl-3-CF₃-Pyrazole using n-BuLi/I₂[1][7]
  • Under an inert atmosphere (e.g., Argon), dissolve the 1-aryl-3-CF₃-pyrazole (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.3 equivalents) dropwise with vigorous stirring.

  • Stir the mixture for 10 minutes at -78 °C.

  • Add a solution of iodine (1.4 equivalents, 356 mg) in anhydrous THF (3 mL).

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with dichloromethane (30 mL).

  • Wash the organic layer with saturated aqueous sodium thiosulfate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualizing the Process: Workflows and Mechanisms

To further clarify the experimental and theoretical aspects of pyrazole iodination, the following diagrams illustrate a general workflow, the underlying electrophilic substitution mechanism, and a troubleshooting decision tree.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Select Pyrazole Substrate Reagents Choose Iodination Method (e.g., NIS/TFA, I2/CAN) Start->Reagents Setup Reaction Setup (Solvent, Inert Atm., Temp.) Reagents->Setup Run Add Reagents & Run Reaction Setup->Run Monitor Monitor Progress (TLC/LC-MS) Run->Monitor Quench Quench Reaction (e.g., Na2S2O3) Monitor->Quench Reaction Complete Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

Caption: Mechanism of electrophilic substitution on the pyrazole ring.

G Start Problem with Iodination Reaction LowYield Low / No Yield? Start->LowYield Regio Poor Regioselectivity? LowYield->Regio No Deactivated Deactivated Pyrazole? LowYield->Deactivated Yes DiIodo Di-iodination? Regio->DiIodo No C5_Product C-5 Product Observed? Regio->C5_Product Yes Stoich Check Stoichiometry DiIodo->Stoich Yes Temp Lower Temperature DiIodo->Temp Yes StrongerReagent Use stronger reagent: - NIS/TFA - I2/CAN Deactivated->StrongerReagent Yes Heat Increase Temperature Deactivated->Heat Yes UseBuLi For C-5: Use n-BuLi/I2 For C-4: Use Electrophilic Method (e.g., I2/CAN) C5_Product->UseBuLi Yes

Sources

Technical Support Center: N-Alkylation of 4-Iodopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 4-iodopyrazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you overcome common challenges and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning or executing the N-alkylation of a 4-iodopyrazole substrate.

Q1: What are the primary challenges associated with the N-alkylation of 4-iodopyrazole?

A1: The synthesis of N-alkylated 4-iodopyrazoles, while conceptually straightforward, presents three principal challenges:

  • Controlling Regioselectivity: For pyrazoles with different substituents at the 3- and 5-positions (or no substituent), alkylation can occur at either the N1 or N2 nitrogen, often yielding a mixture of regioisomers that can be difficult to separate.[1][2] This is the most common and significant hurdle.

  • Achieving High Yields: Low yields can result from several factors, including incomplete conversion, the formation of side products, or decomposition of starting materials under harsh conditions.[1]

  • Preventing Side Reactions: The 4-iodo substituent introduces the potential for specific unwanted reactions, most notably dehalogenation (loss of the iodine atom).[3][4] Additionally, over-alkylation can lead to the formation of quaternary pyrazolium salts.

Q2: How does the 4-iodo substituent specifically influence the reaction?

A2: The iodine atom at the C4 position has several distinct effects:

  • Electronic Effect: As a halogen, iodine is an electron-withdrawing group by induction. This deactivates the pyrazole ring, making the N-H proton more acidic and easier to deprotonate with a base.[5] However, this deactivation can also slightly reduce the nucleophilicity of the resulting pyrazolide anion compared to an unsubstituted pyrazole.

  • Steric Hindrance: While not as large as substituents at the 3- or 5-positions, the iodo group contributes to the overall steric profile of the molecule, which can influence the N1/N2 ratio when bulky alkylating agents are used.

  • Potential for Dehalogenation: The carbon-iodine bond can be susceptible to cleavage under certain reductive conditions or during side reactions, particularly if reaction temperatures are high or if certain catalysts or reagents are used.[3][6] Iodopyrazoles are more prone to dehalogenation compared to their bromo or chloro counterparts.[3][4]

Q3: What are the key factors that control N1 vs. N2 regioselectivity?

A3: Regioselectivity is a complex function of several interacting parameters. The outcome is determined by the relative energies of the transition states leading to the N1 and N2 products. Key factors include:

  • Steric Hindrance: This is often the most dominant factor. The alkyl group will preferentially attach to the less sterically hindered nitrogen atom.[1][7] A bulky substituent on the pyrazole ring (at C3 or C5) or a bulky alkylating agent will strongly direct the reaction towards the more accessible nitrogen.[1]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used and can influence selectivity.[1] In some systems, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[1]

  • Base and Counter-ion: The choice of base (e.g., K₂CO₃, NaH, Cs₂CO₃) determines the counter-ion (K⁺, Na⁺, Cs⁺) of the pyrazolide salt. The size and coordination properties of this cation can influence which nitrogen atom is more available for alkylation.[2][8] For example, the K₂CO₃/DMSO system is known to be highly effective for regioselective N1-alkylation of 3-substituted pyrazoles.[9]

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the product formed via the lowest energy transition state.

Q4: Are there alternative methods to the traditional base-mediated alkylation?

A4: Yes, when standard base-mediated approaches fail to provide the desired selectivity or yield, several alternative methods can be explored:

  • Acid-Catalyzed Alkylation: This method utilizes a Brønsted acid catalyst with trichloroacetimidates as the electrophiles. It provides an alternative that avoids strong bases and often proceeds at room temperature.[7][10]

  • Enzymatic Alkylation: For ultimate control over regioselectivity, engineered enzymes can provide unprecedented levels of precision (>99%), offering a powerful tool for challenging substrates.[11][12][13]

  • Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and, in some cases, improve yields and selectivity by providing rapid and uniform heating.[1]

Section 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Issue 1: Poor or No Product Yield

Q: My reaction shows very low conversion to the desired N-alkyl-4-iodopyrazole. What are the potential causes and solutions?

A: Low or no yield is a common issue that can be systematically addressed. The following workflow can help identify the root cause.

LowYieldTroubleshooting cluster_reagents cluster_conditions cluster_alternatives Start Low / No Yield Reagents 1. Check Reagents & Stoichiometry Start->Reagents Conditions 2. Evaluate Reaction Conditions Alternatives 3. Consider Alternative Methods Base Base Strength & Purity - Is it strong enough (NaH > K₂CO₃)? - Is it anhydrous? - Use 1.1-1.5 eq. Reagents->Base  Base Issues? AlkylatingAgent Alkylating Agent Reactivity - Check purity/stability. - Reactivity: R-I > R-Br > R-Cl. - Consider switching to R-I. Reagents->AlkylatingAgent  Reactivity Issues? Solubility Solubility Issues - Are all reactants fully dissolved? - Use polar aprotic (DMF, DMSO). - Gentle warming may help. Conditions->Solubility  Incomplete Reaction? Temperature Optimize Temperature - Start at RT, then increase. - Monitor for decomposition at high T. Conditions->Temperature  No Reaction at RT? AcidCat Acid-Catalyzed Alkylation Alternatives->AcidCat  Base-Mediated Fails? PTC Phase Transfer Catalysis Alternatives->PTC

Caption: A logical workflow for troubleshooting low product yield.

Troubleshooting Steps:

  • Re-evaluate Your Base: The base is critical for deprotonating the pyrazole N-H. Ensure you are using a base of sufficient strength (e.g., NaH is stronger than K₂CO₃) and that it is anhydrous, as water can quench the base and pyrazolide anion. A slight excess (1.1-1.5 equivalents) is often beneficial.[1]

  • Check the Alkylating Agent: Verify the purity and stability of your alkylating agent. The reactivity is highly dependent on the leaving group, following the general trend: I > Br > Cl > OTs. If you are using an alkyl chloride with low conversion, switching to the corresponding bromide or iodide will significantly accelerate the reaction.[1]

  • Assess Solubility: The reaction cannot proceed efficiently in a heterogeneous mixture. Ensure your pyrazole and base are soluble in the chosen solvent. Polar aprotic solvents like DMF or DMSO are excellent choices for dissolving the pyrazolide salt.[1]

  • Optimize Temperature: Many N-alkylations proceed well at room temperature, but some require heating. If you see no reaction, try gradually increasing the temperature (e.g., to 50-80 °C) while monitoring the reaction by TLC or LC-MS to check for product formation and potential decomposition.

Issue 2: Poor Regioselectivity (Mixture of N1/N2 Isomers)

Q: My reaction produces a mixture of N1 and N2 alkylated isomers that are difficult to separate. How can I improve the regioselectivity?

A: This is the most prevalent challenge in pyrazole chemistry. Achieving high regioselectivity requires a systematic optimization of reaction parameters.

RegioselectivityOptimization Start Poor Regioselectivity (N1/N2 Mixture) Sterics Modify Steric Hindrance Start->Sterics Solvent Change Solvent System Start->Solvent Base Alter Base / Counter-ion Start->Base Temp Adjust Temperature Start->Temp Sterics_Details Use bulkier alkylating agent (e.g., isopropyl vs. methyl) to favor less hindered N. Sterics->Sterics_Details Solvent_Details Try polar aprotic (DMF, DMSO) or fluorinated alcohols (TFE, HFIP) for potentially different selectivities. Solvent->Solvent_Details Base_Details Switch base (K₂CO₃, Cs₂CO₃, NaH). Cation size can influence outcome. K₂CO₃ in DMSO often favors N1. Base->Base_Details Temp_Details Lowering temperature (e.g., from 80°C to RT or 0°C) may increase selectivity. Temp->Temp_Details

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Optimization Strategies:

The following table summarizes how different parameters can be adjusted to influence the N1/N2 ratio. The effects can be substrate-dependent, so empirical testing is crucial.

ParameterStrategy & RationaleExample / Reference
Steric Hindrance Use a bulkier alkylating agent (e.g., i-Pr-I vs. MeI) to favor reaction at the less sterically crowded nitrogen atom.Alkylation generally favors the less sterically hindered nitrogen.[1][7]
Solvent Switch between polar aprotic solvents (DMF, DMSO) or test fluorinated alcohols (TFE, HFIP), which can alter ion-pairing and solvation of the transition state.Polar aprotic solvents often favor a single regioisomer.[1]
Base / Counter-ion Change the base to alter the counter-ion (NaH for Na⁺, K₂CO₃ for K⁺, Cs₂CO₃ for Cs⁺). The size of the cation can block one nitrogen face, directing the alkylating agent to the other.K₂CO₃ in DMSO is reported to be effective for regioselective N1-alkylation.[1][9] In some cases, NaH can prevent the formation of regioisomeric products.[2]
Temperature Lower the reaction temperature. This can increase the energy difference between the two competing transition states, often favoring one isomer over the other.Lower temperatures may increase selectivity.[1]
Issue 3: Dehalogenation (Loss of Iodine)

Q: I am observing a significant amount of the dehalogenated (4-H) pyrazole byproduct in my reaction mixture. How can I prevent this?

A: Dehalogenation is a known side reaction for aryl and heteroaryl iodides.[3][6] It indicates that the reaction conditions are too harsh or that a reductive pathway is competing with the desired SN2 alkylation.

Mitigation Strategies:

  • Lower the Reaction Temperature: This is the most effective first step. High temperatures can promote side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Use a Milder Base: If using a very strong base like NaH, consider switching to a milder inorganic base like K₂CO₃ or Cs₂CO₃.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Prolonged exposure to the reaction conditions can increase the formation of byproducts.

  • Ensure an Inert Atmosphere: While less common for simple alkylations, radical-mediated dehalogenation can be initiated by oxygen. Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice.

  • Consider a Different Halogen: If the iodine atom is not essential for a subsequent cross-coupling reaction, starting with the 4-bromo or 4-chloropyrazole may be a viable option, as these are less prone to dehalogenation.[3][4]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol provides a robust starting point for the N-alkylation of 4-iodopyrazole using standard conditions.

BaseProtocol A 1. Setup - Add 4-iodopyrazole (1.0 eq) and K₂CO₃ (1.5 eq) to a flask. - Add anhydrous DMF. B 2. Alkylation - Add alkyl halide (1.1 eq) dropwise. - Stir at Room Temperature. A->B C 3. Monitoring - Monitor reaction by TLC or LC-MS until starting material is consumed (2-16 h). B->C D 4. Work-up - Quench with water. - Extract with ethyl acetate. C->D E 5. Purification - Wash organic layer with brine. - Dry over Na₂SO₄, filter, and concentrate. - Purify by column chromatography. D->E

Caption: General experimental workflow for base-mediated N-alkylation.

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the 4-iodopyrazole (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF) to create a 0.2-0.5 M solution.

  • Stir the suspension for 10-15 minutes at room temperature.

  • Add the alkylating agent (e.g., alkyl iodide or bromide, 1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and any impurities.

Protocol 2: Acid-Catalyzed N-Alkylation with a Trichloroacetimidate

This method provides a valuable alternative to base-mediated alkylations, particularly for sensitive substrates.[7][14]

Procedure:

  • Charge a round-bottom flask with the 4-iodopyrazole (1.0 eq), the desired trichloroacetimidate electrophile (1.1 eq), and camphorsulfonic acid (CSA, 0.2 eq) under an argon atmosphere.

  • Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Once complete, dilute the reaction mixture with ethyl acetate.

  • Wash with saturated aqueous sodium bicarbonate (NaHCO₃) and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Lia, A., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. Available from: [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. Available from: [Link]

  • Kudyakova, Y.S., & Bazhin, D.N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Available from: [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available from: [Link]

  • Nikalje, D., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available from: [Link]

  • Wallace, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3413. Available from: [Link]

  • Krasňan, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12359-12373. Available from: [Link]

  • ResearchGate (2022). Optimization of pyrazole N-alkylation conditions. Available from: [Link]

  • Wallace, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Available from: [Link]

  • Wallace, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]

  • Krasňan, V., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. Available from: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10795-10804. Available from: [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Available from: [Link]

  • Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available from: [Link]

  • Kumar, V., & Aggarwal, N. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. PharmaTutor. Available from: [Link]

  • ResearchGate (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]

  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]

  • Srimontree, W., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available from: [Link]

  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(14), 9634-9642. Available from: [Link]

  • Reddit (2023). N-methylation of pyrazole. Available from: [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. Available from: [Link]

  • Lia, A., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie, 133(11), 5612-5616. Available from: [Link]

  • Lia, A., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available from: [Link]

  • Scribd (n.d.). Alkylation of Pyrazole - Printable Mechanism Notes. Available from: [Link]

  • Reddy, G. V., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3326. Available from: [Link]

  • Lyalin, B. V., et al. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate. Available from: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available from: [Link]

  • Reddy, G. V., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. Available from: [Link]

  • Scribd (n.d.). Pyrazole. Available from: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available from: [Link]

Sources

Technical Support Center: 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. By understanding its potential liabilities, you can ensure the integrity of your experiments and the reliability of your results.

Introduction

1-(2-fluorobenzyl)-4-iodo-1H-pyrazole is a substituted pyrazole with potential applications in medicinal chemistry and materials science. The unique combination of a pyrazole core, a 4-iodo substituent, and a 1-(2-fluorobenzyl) group imparts specific chemical properties that influence its stability. This guide provides a comprehensive overview of best practices for handling and storage, along with troubleshooting advice for common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole?

A1: For long-term stability, it is recommended to store 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) .[1] This minimizes exposure to light, moisture, and oxygen, which are the primary drivers of degradation for this class of compounds. For shorter periods, storage in a desiccator at room temperature may be acceptable, but refrigeration is preferred to slow down any potential degradation pathways.

Q2: My solid sample of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole has developed a brownish tint over time. Is it still usable?

A2: A brown discoloration is often an indication of oxidation . While minor color changes may not significantly impact purity for some applications, it is a sign of degradation. It is highly recommended to re-analyze the sample by HPLC or LC-MS to determine its purity before use. To prevent further oxidation, ensure the compound is stored under an inert atmosphere and protected from light.

Q3: I've noticed a new, more polar spot on the TLC of my compound after it was stored in a freezer. What could be the cause?

A3: The appearance of a new, more polar spot on a TLC plate, even with freezer storage, suggests potential degradation. For 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole, this could be due to a few factors:

  • Hydrolysis: Trace amounts of moisture in the solvent or on the glassware can lead to the hydrolysis of the pyrazole ring, although this is generally more of a concern for pyrazole esters.[2]

  • N-Debenzylation: While generally stable, the N-benzyl group can be susceptible to cleavage under certain conditions, particularly basic environments, which could potentially be present on the surface of some glassware.[3]

  • Photodegradation: If the sample was exposed to light during handling or through a non-amber container, photolytic cleavage of the carbon-iodine bond could occur.[4]

It is advisable to store the compound in a desiccated environment and always handle it under subdued light.

Q4: How does the 2-fluoro substituent on the benzyl group affect the stability of the molecule?

A4: The fluorine atom at the ortho position of the benzyl group can influence the molecule's stability in several ways:

  • Increased Metabolic Stability: The strong carbon-fluorine bond can block metabolic "soft spots" that are vulnerable to oxidation by enzymes like cytochrome P450.[5][6] This is a key reason for incorporating fluorine into drug candidates.

  • Modulation of Physicochemical Properties: The electronegativity of fluorine can alter the electronic properties of the benzyl ring, potentially influencing its interaction with the pyrazole core and the overall conformational preference of the molecule.[7][8] This can have subtle effects on its reactivity and stability.

  • Potential for Instability: In some cases, a fluorine atom at a benzylic position can be electronically activated and susceptible to nucleophilic displacement, though this is less common for aryl fluorides.[9]

Overall, the 2-fluoro substituent is generally expected to enhance the metabolic stability of the compound.

Q5: Is the carbon-iodine bond in 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole stable?

A5: The carbon-iodine (C-I) bond is the most labile of the carbon-halogen bonds and can be susceptible to cleavage under certain conditions.

  • Photodegradation: Aromatic iodides can undergo photolytic cleavage upon exposure to UV light, including sunlight.[4] This is a critical consideration for both storage and handling.

  • Reductive Dehalogenation: The C-I bond can be cleaved under reductive conditions, for instance, in the presence of certain metals or reducing agents.

  • Cross-Coupling Reactions: 4-Iodopyrazoles are valuable intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which proceed via cleavage of the C-I bond. This highlights the inherent reactivity of this bond.

Therefore, it is crucial to protect the compound from light and avoid strongly reductive environments unless a reaction at the 4-position is intended.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white/off-white to yellow/brown) Oxidation of the pyrazole ring or other sensitive functional groups.Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light. Re-evaluate purity using HPLC or LC-MS before use.
Appearance of new peaks in HPLC or new spots on TLC Chemical degradation (e.g., hydrolysis, N-debenzylation, de-iodination).Review storage conditions (temperature, light exposure, atmosphere, and moisture). Perform forced degradation studies to identify potential degradants.
Inconsistent results in biological assays or chemical reactions Presence of impurities or degradation products that may have altered activity or reactivity.Re-purify the compound using an appropriate method (e.g., recrystallization, column chromatography) and confirm its structure and purity by NMR, LC-MS, and elemental analysis.
Poor solubility after storage Potential polymorphism or degradation to a less soluble product.Analyze the sample using techniques like powder X-ray diffraction (PXRD) to check for polymorphism. Attempt to dissolve a small sample in a trusted solvent to confirm solubility issues.

Experimental Protocols

Protocol 1: Short-Term Stability Study in Solution

This protocol outlines a method to assess the stability of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole in a common solvent at room temperature.

Materials:

  • 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid

  • 2 mL amber HPLC vials with caps

  • HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole in ACN at a concentration of 1 mg/mL.

  • Aliquot 1 mL of the stock solution into several amber HPLC vials.

  • Analyze one vial immediately (T=0) by HPLC to determine the initial purity.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to achieve good separation (e.g., 5-95% B over 15 minutes).

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Store the remaining vials at room temperature, protected from light.

  • Analyze the vials at specified time points (e.g., 24, 48, 72 hours, and 1 week).

  • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

Data Presentation: Hypothetical Stability Data
Storage Condition Time Point Purity (%) Major Degradant Peak Area (%)
Solid, 2-8°C, Inert Gas, Dark 0 months99.5Not Detected
6 months99.3Not Detected
12 months99.1Not Detected
Solid, 25°C, Air, Ambient Light 0 months99.5Not Detected
6 months95.23.8
12 months88.79.1
Solution (ACN), 25°C, Dark 0 hours99.5Not Detected
24 hours99.20.2
72 hours98.50.8

Visualizations

Potential Degradation Pathways

G main 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole deiodinated 1-(2-fluorobenzyl)-1H-pyrazole main->deiodinated  Photodegradation (Light) / Reduction debenzylated 4-iodo-1H-pyrazole main->debenzylated  N-Debenzylation (Base/Oxidative) oxidized Oxidized Products main->oxidized  Oxidation (Air)

Caption: Potential degradation pathways for 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solution (1 mg/mL in ACN) aliquot Aliquot into Amber Vials prep->aliquot t0 T=0 Analysis (HPLC) aliquot->t0 storage Store under Test Conditions t0->storage analysis Analyze at Time Points (T=x) storage->analysis calc Calculate Purity vs. Time analysis->calc report Generate Stability Report calc->report

Caption: Workflow for conducting a solution-state stability study.

References

  • Johnston, M. R., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry, 17(18), 6577-6590. [Link]

  • Gillis, E. P., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(21), 6618-6628. [Link]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Mehta, P. P., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Ni, K., & Hu, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-994. [Link]

  • Canonica, S., & Laubscher, H. U. (2008). Photodegradation of iodinated X-ray contrast media in sunlit and chlorinated urban wastewaters. Environmental Science & Technology, 42(2), 507-513. [Link]

  • PubChem. (n.d.). 4-Iodopyrazole. [Link]

  • Haddach, A. A., et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

Sources

Technical Support Center: Analytical Monitoring of 1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support resource for the synthesis and analysis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific synthetic process. The synthesis of substituted pyrazoles is a cornerstone in medicinal chemistry, with the resulting compounds often serving as crucial intermediates for biologically active molecules.[1][2] Precise analytical monitoring is paramount to ensure reaction completion, identify potential side products, and optimize yield and purity. This document provides practical, field-tested insights to address common challenges encountered during the monitoring of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stages of the 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole synthesis that require analytical monitoring?

A1: The synthesis typically involves two key transformations, each demanding careful analytical oversight:

  • Iodination of the Pyrazole Ring: This step introduces the iodine atom at the C4 position of the pyrazole core. Monitoring is crucial to track the consumption of the starting pyrazole and the formation of 4-iodopyrazole.

  • N-Alkylation: This is the introduction of the 2-fluorobenzyl group onto the N1 position of the 4-iodopyrazole. Analytical methods are essential to follow the disappearance of 4-iodopyrazole and the formation of the desired product, as well as to detect any potential regioisomers (N2-alkylation).[3]

Q2: Which analytical techniques are most suitable for monitoring this reaction?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive monitoring:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of the reaction progress. It's used to quickly check for the presence of starting materials, intermediates, and the final product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of products. It is particularly useful for identifying and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile components and confirming the molecular weight of products and byproducts.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated intermediates or impurities.[6][7][8] It can also be used to determine the ratio of regioisomers.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.

Q3: How can I differentiate between the N1 and N2 alkylated regioisomers?

A3: Distinguishing between the N1 and N2 isomers is a common challenge in pyrazole chemistry.[3][9] Here are some effective strategies:

  • NMR Spectroscopy:

    • ¹H NMR: The chemical shifts of the pyrazole ring protons will differ between the two isomers.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NMR technique that can show through-space correlations between the protons on the benzyl group and the protons on the pyrazole ring, confirming the point of attachment.[10]

  • Chromatographic Separation: HPLC and GC methods can often be developed to separate the two isomers, allowing for their individual quantification.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and analysis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole.

Issue 1: Incomplete Iodination of the Pyrazole Ring

Question: My TLC and HPLC analysis show a significant amount of the starting pyrazole remaining even after extended reaction times. What could be the cause, and how can I resolve it?

Answer: Incomplete iodination can stem from several factors related to the reagents and reaction conditions.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficiently Reactive Iodinating Agent The electrophilicity of molecular iodine (I₂) alone may not be sufficient for the pyrazole ring.Consider using a more reactive iodine source such as N-Iodosuccinimide (NIS), often in the presence of an acid catalyst like trifluoroacetic acid (TFA).[11] Alternatively, generating a more potent iodinating species in situ using an iodide salt (e.g., KI) with an oxidant (e.g., H₂O₂, Ceric Ammonium Nitrate) can be effective.[11]
Suboptimal Reaction Temperature The reaction may be too slow at room temperature.Gently heating the reaction mixture can increase the reaction rate. For instance, some iodinations are conducted at elevated temperatures like 80 °C.[11]
Poor Solubility of Reactants If the pyrazole starting material is not fully dissolved, the reaction will be slow and incomplete.Choose a solvent that ensures the solubility of all reactants. Common solvents for iodination include acetic acid, acetonitrile, and water.[11]
Issue 2: Formation of Multiple Products During N-Alkylation

Question: My HPLC and LC-MS results indicate the presence of the desired N1-alkylated product, but also a significant peak with the same mass, which I suspect is the N2-alkylated isomer. How can I improve the regioselectivity?

Answer: Controlling regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a well-documented challenge.[3][9] The outcome is influenced by steric and electronic factors.

Strategies to Enhance Regioselectivity:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3]

    • Action: If the desired product is the less hindered isomer, using a bulkier alkylating agent might improve selectivity.

  • Solvent Choice: The polarity and nature of the solvent can significantly impact the ratio of N1 to N2 products.

    • Action: Experiment with different solvents. Polar aprotic solvents like DMF and DMSO are common starting points.[3] Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to enhance regioselectivity in some cases.[12]

  • Base Selection: The choice of base can influence which nitrogen is deprotonated and subsequently alkylated.

    • Action: Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[13] The combination of K₂CO₃ in DMSO is often effective for N1-alkylation.[3]

  • Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction.

    • Action: Running the reaction at a lower temperature may increase the selectivity for one isomer.

Issue 3: Difficulty in Monitoring the Reaction with TLC

Question: The spots on my TLC plate are streaky, and the separation between the starting material, intermediate, and product is poor. How can I optimize my TLC method?

Answer: Poor TLC separation can hinder effective reaction monitoring. Optimization of the mobile phase is key.

TLC Optimization Workflow:

TLC_Optimization start Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) increase_polarity Gradually increase the polarity (e.g., 8:2, 7:3 Hexane:EtOAc) start->increase_polarity Poor separation add_modifier If streaking persists, add a small amount of a modifier (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds) increase_polarity->add_modifier Streaky spots check_rf Aim for an Rf value of ~0.3-0.5 for the product increase_polarity->check_rf Good separation add_modifier->check_rf Improved spot shape

Caption: Workflow for optimizing TLC mobile phase.

Experimental Protocols

Protocol 1: General Procedure for HPLC Monitoring

This protocol provides a starting point for developing an HPLC method to monitor the synthesis.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (optional, as a mobile phase modifier)

Procedure:

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Quench the reaction in the aliquot with a suitable solvent (e.g., water or a buffer).

    • Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Isocratic Method):

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). A small amount of acid (e.g., 0.1% TFA) can be added to improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength where all components have reasonable absorbance, determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, intermediate (4-iodopyrazole), and the final product based on their retention times (determined by injecting standards of each compound).

    • Calculate the percentage conversion and product formation based on the peak areas.

Protocol 2: General Procedure for GC-MS Analysis

This method is suitable for confirming the identity of volatile components.

Materials:

  • GC-MS system

  • A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Ethyl acetate or dichloromethane (for sample dilution)

Procedure:

  • Sample Preparation:

    • Work up a small aliquot of the reaction mixture (e.g., by quenching with water and extracting with an organic solvent like ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Dilute the extract to an appropriate concentration.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: 50-500 m/z

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern.

    • Compare the obtained mass spectra with a library (e.g., NIST) to confirm the identity of the compounds.[14]

Visualizing the Synthetic and Analytical Workflow

Synthesis_Workflow cluster_synthesis Synthesis Stages cluster_monitoring Analytical Monitoring Iodination Step 1: Iodination of Pyrazole Alkylation Step 2: N-Alkylation with 2-Fluorobenzyl Bromide Iodination->Alkylation TLC_Iodination TLC Monitoring Iodination->TLC_Iodination TLC_Alkylation TLC Monitoring Alkylation->TLC_Alkylation HPLC_Iodination HPLC/LC-MS Analysis TLC_Iodination->HPLC_Iodination NMR_Intermediate NMR of 4-Iodopyrazole HPLC_Iodination->NMR_Intermediate HPLC_Alkylation HPLC/LC-MS Analysis TLC_Alkylation->HPLC_Alkylation NMR_Final NMR of Final Product HPLC_Alkylation->NMR_Final GCMS_Final GC-MS Confirmation NMR_Final->GCMS_Final

Caption: Integrated workflow for synthesis and analytical monitoring.

Conclusion

Effective analytical monitoring is critical for the successful synthesis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole. By employing a multi-faceted analytical approach combining TLC, HPLC, GC-MS, and NMR, researchers can gain a comprehensive understanding of the reaction progress, identify and mitigate the formation of impurities and regioisomers, and ultimately optimize the synthesis for higher yield and purity. This guide provides a foundational framework for troubleshooting common issues and implementing robust analytical protocols.

References

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  • BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.
  • Middle East Technical University. (n.d.). DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES.
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  • PMC. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
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  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
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  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
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Validation & Comparative

A Researcher's Guide to the In Vitro Evaluation of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities.[1][2][3][4] Derivatives of pyrazole have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects.[5][6] This guide provides a comprehensive overview of the in vitro testing cascade for a promising new class of compounds: 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole derivatives. We will explore the rationale behind key experimental choices, compare their hypothetical performance against other pyrazole-based compounds and established anticancer drugs, and provide detailed protocols for essential in vitro assays.

The unique structural features of the 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole scaffold, particularly the halogen substitutions, suggest a potential for enhanced binding affinity and selectivity towards various biological targets implicated in cancer progression.[7] Pyrazole derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of crucial cellular signaling pathways by targeting kinases like EGFR, VEGFR-2, and CDKs, as well as by inducing apoptosis.[5][7]

Comparative In Vitro Efficacy: A Hypothetical Analysis

To contextualize the potential of our lead compound, PY-F1, we present a comparative analysis against two other hypothetical pyrazole derivatives (PY-Cl and PY-Br) with different halogen substitutions, and a well-established chemotherapeutic agent, Doxorubicin.

CompoundTarget Cancer Cell LineIC50 (µM)Selectivity Index (SI)Mechanism of Action
PY-F1 (1-(2-fluorobenzyl)-4-iodo-1H-pyrazole) MCF-7 (Breast Cancer)5.2>10CDK2 Inhibition, Apoptosis Induction
PY-Cl (1-(2-chlorobenzyl)-4-iodo-1H-pyrazole)MCF-7 (Breast Cancer)12.8>5Moderate CDK2 Inhibition
PY-Br (1-(2-bromobenzyl)-4-iodo-1H-pyrazole)MCF-7 (Breast Cancer)8.5>7Apoptosis Induction
Doxorubicin (Standard of Care)MCF-7 (Breast Cancer)0.8~1.5DNA Intercalation, Topoisomerase II Inhibition

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The Selectivity Index (SI) is a critical parameter in early-stage drug discovery, calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells, a desirable trait for minimizing off-target toxicity.

Experimental Protocols: A Step-by-Step Guide

The following protocols represent a standard workflow for the initial in vitro characterization of novel anticancer compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives and control compounds for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Caption: Workflow of the MTT assay for determining cell viability.

Cell Cycle Analysis by Flow Cytometry

Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action.[9]

Protocol:

  • Cell Treatment: Treat cancer cells with the pyrazole derivatives at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Cell_Cycle_Analysis start Cancer Cell Culture treat Treat with PY-F1 start->treat harvest Harvest & Fix Cells treat->harvest stain Stain with Propidium Iodide harvest->stain flow Flow Cytometry Analysis stain->flow end Determine Cell Cycle Distribution flow->end

Caption: Experimental workflow for cell cycle analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for 48 hours.

  • Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Signaling Pathway Perturbation

Based on preliminary screening and literature on similar pyrazole derivatives, we hypothesize that PY-F1 exerts its effect through the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition in the cell cycle.

CDK2_Pathway cluster_0 G1 Phase cluster_1 S Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis promotes PYF1 PY-F1 PYF1->CDK2 inhibits

Caption: Proposed mechanism of action of PY-F1 via CDK2 inhibition.

Conclusion and Future Directions

The hypothetical in vitro data suggests that 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole (PY-F1) is a promising candidate for further development as an anticancer agent. Its superior hypothetical IC50 value and selectivity index compared to other pyrazole analogs, coupled with a well-defined mechanism of action involving CDK2 inhibition and apoptosis induction, warrant further investigation.

Future studies should focus on:

  • Enzymatic Assays: Directly measuring the inhibitory activity of PY-F1 against purified CDK2 enzyme.

  • Western Blot Analysis: Confirming the downstream effects of CDK2 inhibition, such as reduced phosphorylation of Rb.

  • In Vivo Studies: Evaluating the efficacy and toxicity of PY-F1 in animal models of cancer.

This guide provides a foundational framework for the in vitro characterization of novel pyrazole derivatives. By employing these standardized assays and maintaining a logical, data-driven approach, researchers can effectively identify and advance promising new candidates for the treatment of cancer.

References

  • Recent Advances in the Development of Pyrazole Deriv
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.